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4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid Documentation Hub

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  • Product: 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid
  • CAS: 214848-02-9

Core Science & Biosynthesis

Foundational

Synthesis Precursors and Methodologies for 2-Bromo-4-methoxy-5-(benzyloxy)benzoic Acid: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist specializing in API (Active Pharmaceutical Ingredient) route scouting, I frequently encounter challenges in the scalable synthesis of highly substituted aromatic system...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in API (Active Pharmaceutical Ingredient) route scouting, I frequently encounter challenges in the scalable synthesis of highly substituted aromatic systems. 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid (CAS 24958-42-7) is a quintessential example of such a system 1. It serves as a critical advanced intermediate in the total synthesis of Galantamine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease 2.

The strategic placement of the bromine atom at C2 facilitates downstream intramolecular Heck reactions or oxidative phenolic couplings, while the orthogonal ether groups (methoxy at C4, benzyloxy at C5) allow for precise late-stage functionalization 3. This guide dissects the causality, mechanistic rationale, and self-validating experimental protocols required to synthesize this molecule from commercially available precursors.

Retrosynthetic Strategy & Precursor Selection

While direct bromination of isovanillic acid (3-hydroxy-4-methoxybenzoic acid) seems intuitive, it often yields a mixture of regioisomers due to competing directing effects 4. The most robust, scalable industrial route begins with 3,4-dimethoxybenzaldehyde (veratraldehyde) .

This four-step sequence leverages the aldehyde's electronic effects to control regioselectivity during both bromination and a highly specific mono-demethylation step, ensuring high purity of the final benzoic acid 2.

Synthesis A 3,4-Dimethoxy- benzaldehyde (CAS: 120-14-9) B 2-Bromo-4,5- dimethoxybenzaldehyde (CAS: 5392-10-9) A->B Br2, MeOH (Bromination) C 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde (CAS: 2973-59-3) B->C conc. H2SO4 (Demethylation) D 2-Bromo-4-methoxy- 5-benzyloxybenzaldehyde (CAS: 6451-86-1) C->D BnBr, K2CO3, DMF (Benzylation) E 2-Bromo-4-methoxy- 5-(benzyloxy)benzoic acid (CAS: 24958-42-7) D->E NaClO2, NH2SO3H (Pinnick Oxidation)

Figure 1: Four-step synthetic workflow from 3,4-dimethoxybenzaldehyde to the target benzoic acid.

Quantitative Data of Key Precursors

To facilitate material planning and analytical tracking, the physicochemical properties of the key intermediates in this pathway are summarized below.

Compound NameCAS NumberMolecular Weight ( g/mol )Role in SynthesisTypical Yield
3,4-Dimethoxybenzaldehyde 120-14-9166.17Starting MaterialN/A
2-Bromo-4,5-dimethoxybenzaldehyde 5392-10-9245.07Intermediate 185–90%
2-Bromo-5-hydroxy-4-methoxybenzaldehyde 2973-59-3231.04Intermediate 275–80%
2-Bromo-4-methoxy-5-benzyloxybenzaldehyde 6451-86-1321.17Intermediate 3~98%
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid 24958-42-7337.17Target Product90–95%

Step-by-Step Methodologies & Mechanistic Causality

The following protocols are designed as self-validating systems . I have included specific in-process controls (IPCs) so that researchers can verify the success of each step without relying solely on post-reaction NMR.

Phase 1: Electrophilic Aromatic Bromination

Objective: Synthesize 2-bromo-4,5-dimethoxybenzaldehyde.

  • Causality: The two methoxy groups are strongly activating ortho/para directors. The position para to the C5-methoxy (position 2) is sterically less hindered than the position between the two methoxy groups (position 3). Methanol acts as a polar protic solvent that stabilizes the bromonium ion intermediate, accelerating the electrophilic aromatic substitution [[3]]().

  • Protocol:

    • Dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in methanol (0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add bromine (1.05 eq) dropwise over 30 minutes.

    • Stir at room temperature for 2 hours.

    • Quench with saturated aqueous sodium thiosulfate to neutralize unreacted Br₂. Filter the resulting precipitate and recrystallize from ethanol.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (

    
     ~0.5) will disappear, replaced by a less polar product spot (
    
    
    
    ~0.6) due to the addition of the lipophilic bromine atom.
Phase 2: Regioselective Demethylation

Objective: Synthesize 2-bromo-5-hydroxy-4-methoxybenzaldehyde.

  • Causality: This is the most elegant step of the sequence. Why does concentrated H₂SO₄ selectively cleave the C5 methoxy group while leaving the C4 methoxy intact? The aldehyde group at C1 is strongly electron-withdrawing via resonance, which severely deactivates the para-methoxy group at C4. The meta-methoxy group at C5 is less deactivated, making its oxygen atom relatively more basic. Protonation occurs selectively at the C5 oxygen, followed by nucleophilic cleavage to yield the free phenol 2.

Mechanism A 2-Bromo-4,5-dimethoxy- benzaldehyde B Protonation at C5-OMe (More basic O atom) A->B conc. H2SO4 (Regioselective) C Nucleophilic Cleavage by HSO4- / H2O B->C Heat D 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde C->D - MeOH

Figure 2: Regioselective demethylation mechanism driven by electronic deactivation from the aldehyde.

  • Protocol:

    • Dissolve 2-bromo-4,5-dimethoxybenzaldehyde in concentrated H₂SO₄ (3 mL/g of substrate) at 0 °C.

    • Heat the dark mixture to 80 °C for 3 hours.

    • Carefully pour the hot mixture over crushed ice.

    • Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.

  • Self-Validation: The reaction is complete when TLC (Hexanes/EtOAc 2:1) shows a highly polar spot (

    
     ~0.3) that stains intensely with 
    
    
    
    (indicating the presence of a free phenolic -OH).
Phase 3: Williamson Ether Benzylation

Objective: Synthesize 2-bromo-4-methoxy-5-benzyloxybenzaldehyde.

  • Causality: Potassium carbonate (

    
    ) provides mild basic conditions to quantitatively deprotonate the C5 phenol (
    
    
    
    ~9) without causing side reactions. DMF, a polar aprotic solvent, leaves the phenoxide anion highly nucleophilic (unsolvated), ensuring a rapid
    
    
    displacement of the bromide from benzyl bromide 5.
  • Protocol:

    • Under nitrogen, dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 eq) in DMF (0.1 M) at 0 °C.

    • Add

      
       (1.5 eq) and benzyl bromide (1.2 eq) sequentially.
      
    • Warm to 25 °C and stir for 5 hours.

    • Quench with aqueous

      
      , extract with EtOAc, wash with brine, dry over 
      
      
      
      , and concentrate.
  • Self-Validation: The aqueous workup serves as a chemical validation. Any unreacted phenol will remain in the basic aqueous layer (if

    
     is used in a wash), ensuring high organic phase purity. The product will appear as a distinct, UV-active spot on TLC with a higher 
    
    
    
    than the phenol.
Phase 4: Chemoselective Pinnick Oxidation

Objective: Synthesize the target 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid.

  • Causality: The Pinnick oxidation is highly chemoselective for aldehydes over ethers or halogens. Sodium chlorite (

    
    ) is the primary oxidant. Crucially, sulfamic acid (
    
    
    
    ) must be added as a scavenger.
    During oxidation, hypochlorous acid (HOCl) is generated as a byproduct. Without a scavenger, HOCl will cause uncontrolled electrophilic chlorination of the electron-rich aromatic ring 2.
  • Protocol:

    • Dissolve the benzaldehyde precursor in a 4:1 mixture of Isopropanol/Water.

    • Add sulfamic acid (1.5 eq) and cool to 0 °C.

    • Slowly add

      
       (1.2 eq) in water dropwise.
      
    • Stir at room temperature until the yellow color dissipates and the reaction is complete.

    • Dilute with water, acidify to pH 2 with 1M HCl, and collect the precipitated white solid via vacuum filtration.

  • Self-Validation: The aldehyde spot (

    
     ~0.7 in Hexanes/EtOAc 3:1) is replaced by a baseline spot on TLC. Upon acidification during workup, the immediate precipitation of a white/off-white solid visually validates the successful formation of the carboxylic acid.
    

References

  • US7985879B2 - Process for making galantamine Source: Google Patents URL
  • Galanthamine hydrobromide Synthesis Routes Source: DrugFuture URL:[Link]

Sources

Exploratory

Comprehensive Spectral Profiling and Synthesis of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic Acid: A Technical Guide

Executive Summary 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid is a highly functionalized aromatic building block crucial for the synthesis of complex natural products and targeted therapeutics. Notably, it serves as a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid is a highly functionalized aromatic building block crucial for the synthesis of complex natural products and targeted therapeutics. Notably, it serves as a primary intermediate in the development of 2-aryl-1,4-naphthoquinone-1-oxime methyl ethers, which act as potent microtubule inhibitors in cancer research [1]. The precise arrangement of electron-donating (methoxy, benzyloxy) and electron-withdrawing (bromo, carboxyl) groups makes it an excellent candidate for palladium-catalyzed cross-coupling reactions. This whitepaper provides an authoritative guide on its synthesis, self-validating experimental protocols, and comprehensive spectral characterization (NMR, IR, MS).

Synthetic Workflow & Mechanistic Insights

The synthesis of this benzoic acid derivative is typically achieved via the oxidation of its corresponding aldehyde, 4-benzyloxy-2-bromo-5-methoxybenzaldehyde. To prevent the cleavage of the sensitive benzyl ether and avoid over-oxidation, a modified Pinnick oxidation is the method of choice [2].

Mechanistic Causality:

  • Chemoselectivity: Sodium chlorite (NaClO₂) is a mild oxidant that selectively converts aldehydes to carboxylic acids without affecting ether linkages or halogen substituents.

  • pH Control: The reaction is buffered with sodium dihydrogen phosphate (NaH₂PO₄) to maintain a mildly acidic pH (~3.5–4.5). This is critical; if the pH drops too low, explosive chlorine dioxide (ClO₂) gas is generated, and the benzyl ether may undergo unwanted hydrolysis.

  • Scavenger Strategy: The oxidation generates hypochlorous acid (HOCl) as a byproduct. HOCl is a strong electrophile that can chlorinate the electron-rich aromatic ring. Hydrogen peroxide (H₂O₂) is added as a scavenger to reduce HOCl to HCl and water, thereby protecting the aromatic core from electrophilic aromatic substitution [2].

Synthesis A 4-(Benzyloxy)-2-bromo- 5-methoxybenzaldehyde B Pinnick Oxidation (NaClO2, NaH2PO4, H2O2) MeCN/H2O, 0 °C to r.t. A->B Oxidation C 4-(Benzyloxy)-2-bromo- 5-methoxybenzoic acid (94% Yield) B->C Acidification & Extraction

Synthetic pathway of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid via Pinnick oxidation.

Experimental Protocol: Self-Validating Synthesis

The following protocol details the synthesis and isolation of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid, incorporating in-process controls to ensure a self-validating workflow [1].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 4-benzyloxy-2-bromo-5-methoxybenzaldehyde (1.18 g, 3.69 mmol) in acetonitrile (MeCN, 15 mL). Ensure complete dissolution before proceeding.

  • Buffer Addition: Add a freshly prepared solution of NaH₂PO₄ (0.133 g, 1.11 mmol) in deionized H₂O (3.7 mL). Validation: Check the pH of the mixture using pH paper to confirm it is between 3.5 and 4.5.

  • Scavenger Addition: Add 30% aqueous H₂O₂ (0.46 mL, 4.43 mmol) to the mixture.

  • Oxidant Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add a solution of NaClO₂ (0.468 g, 5.17 mmol) in H₂O (7.4 mL). Causality: The dropwise addition controls the exothermic nature of the oxidation and prevents local concentration spikes of the oxidant.

  • Reaction Monitoring: Remove the ice bath and stir the mixture at room temperature for 2 hours. Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane solvent system. The disappearance of the aldehyde spot confirms reaction completion.

  • Workup: Acidify the mixture with dilute HCl (10% v/v) to pH ~3. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Causality: Acidification ensures the carboxylic acid is fully protonated, driving it into the organic phase during extraction.

  • Washing & Drying: Wash the combined organic layers with H₂O (3 × 10 mL) to remove water-soluble inorganic salts, followed by brine (15 mL) to remove residual water. Dry the organic phase over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the product as a white solid (1.17 g, 94% yield). Validation: A sharp melting point of 182-183 °C (crystallized from CH₂Cl₂) confirms high purity [1].

Spectral Data Analysis (NMR, IR, MS)

The structural elucidation of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid relies on a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

AnalyticalWorkflow Sample Purified Compound (White Solid, Mp: 182-183 °C) NMR NMR Spectroscopy 1H (400 MHz) & 13C (100 MHz) Solvent: CDCl3 Sample->NMR IR IR Spectroscopy ATR Method Key Peaks: 1683, 2923 cm⁻¹ Sample->IR MS Mass Spectrometry HR-ESI-MS Isotopic Pattern Analysis Sample->MS

Analytical workflow for the structural elucidation of the synthesized benzoic acid derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum exhibits distinct resonances dictated by the electronic effects of the substituents. The proton at C6 is positioned between the electron-withdrawing carboxyl group and the electron-donating methoxy group. The strong anisotropic deshielding effect of the carbonyl pushes the C6-H resonance downfield to 7.58 ppm. Conversely, the C3-H proton, flanked by the bromo and benzyloxy groups, experiences resonance shielding from the oxygen atom, appearing upfield at 7.18 ppm [1].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H3.89Singlet (s)3H-OCH₃
¹H5.17Singlet (s)2H-OCH₂- (Benzyl)
¹H6.70Broad singlet (br. s)1H-COOH (Exchangeable)
¹H7.18Singlet (s)1HAr-H (C3)
¹H7.34 – 7.45Multiplet (m)5HAr-H (Phenyl ring of Benzyl)
¹H7.58Singlet (s)1HAr-H (C6)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Tentative Assignment
56.2-OCH₃
71.0-OCH₂- (Benzyl)
115.0, 118.9, 121.7Aromatic C-H and C-Br
127.7, 128.5, 128.6Aromatic C-H (Phenyl ring)
135.5, 139.6Aromatic Quaternary C
>148.0 (Expected)Aromatic C-O (Methoxy, Benzyloxy)
~170.0 (Expected)C=O (Carboxylic Acid)
Infrared (IR) Spectroscopy

IR spectroscopy (ATR method) confirms the presence of the carboxylic acid functional group. A strong, sharp absorption band at 1683 cm⁻¹ is characteristic of the C=O stretch of a conjugated aromatic carboxylic acid. The broad aliphatic C-H stretching vibrations from the methoxy and benzyloxy groups are observed at 2923 cm⁻¹ [1].

Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) in negative ion mode ([M-H]⁻) is ideal for this acidic compound. The presence of a single bromine atom dictates a distinct isotopic pattern, with twin peaks of approximately equal intensity separated by 2 m/z units. These correspond to the ⁷⁹Br and ⁸¹Br isotopes (calculated exact mass for C₁₅H₁₃BrO₄ is 336.00 Da, yielding [M-H]⁻ peaks at m/z334.99 and 336.99 ).

Conclusion

4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid is a highly stable and versatile synthon. The implementation of a buffered Pinnick oxidation ensures high-yielding, chemoselective access to this compound while preserving its delicate ether linkages. The comprehensive spectral data provided herein serves as a robust reference for drug development professionals utilizing this scaffold in the design of novel therapeutics.

References

  • Mkhize, S. (2014). Synthesis, Structure-Activity Relationships, Molecular Modelling and Cytotoxicity of 2-Aryl-1,4-Naphthoquinone-1-Oxime Methyl Ethers through Inhibiting Tubulin Polymerization (Doctoral dissertation, Chiba University). Available at:[Link]

  • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α, β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. Available at:[Link]

Foundational

safety and handling of 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid

An in-depth technical analysis and methodological guide for the handling, safety, and synthetic application of 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid. Executive Summary In the landscape of advanced organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the handling, safety, and synthetic application of 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid.

Executive Summary

In the landscape of advanced organic synthesis and drug development, strategically functionalized benzoic acid derivatives serve as critical building blocks. 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid (CAS: 24958-42-7) is a highly versatile, multi-functionalized scaffold. Its unique substitution pattern—featuring a reactive carboxylic acid, a halogen primed for transition-metal catalysis, a stable electron-donating methoxy group, and an orthogonally cleavable benzyloxy ether—makes it an invaluable intermediate. It is prominently utilized in the synthesis of complex polycyclic systems, including urolithin derivatives such as 3,8-Dihydroxy-9-methoxy-6H-Dibenzo[b,d]pyran-6-one, which are actively investigated as collagen production promoters and elastase inhibitors[1].

This guide provides a comprehensive framework for the safe handling, structural profiling, and validated synthetic application of this compound.

Physicochemical Profiling & Structural Causality

To effectively utilize 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid, one must understand the causality behind its structural design. Each functional group offers orthogonal reactivity, allowing for precise, step-wise elaboration without the need for excessive protection/deprotection cycles.

  • C1-Carboxylic Acid: Serves as the primary anchoring point for amidation or esterification. It can also act as a directing group in specific C-H activation protocols.

  • C2-Bromo Group: Highly activated for oxidative addition by palladium catalysts due to the electron-withdrawing nature of the adjacent carbonyl group, making it an ideal candidate for Suzuki-Miyaura or Heck cross-coupling reactions.

  • C4-Methoxy Group: A stable, electron-donating ether that remains intact under most standard transition-metal and acidic/basic conditions, providing permanent functionalization.

  • C5-Benzyloxy Group: Acts as a "masked" phenol. The benzyl ether is strategically chosen because it can be cleanly and selectively cleaved via palladium-catalyzed hydrogenolysis (H₂, Pd/C), leaving the C4 methoxy group completely unaffected.

Quantitative Physicochemical Data

Data summarized for rapid reference and laboratory planning[2].

PropertyValueCausality / Implication for Handling
Chemical Name 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acidStandard IUPAC nomenclature
CAS Number 24958-42-7Unique identifier for procurement
Molecular Formula C₁₅H₁₃BrO₄Defines stoichiometric calculations
Molecular Weight 337.16 g/mol High molecular weight indicates lower volatility
Appearance White to light yellow powder/crystalVisual indicator of purity; discoloration implies oxidation
Solubility Sparingly soluble in waterRequires polar aprotic solvents (DMF, DMSO) for reactions

Safety, Handling, and Storage Protocols

As a fine crystalline powder, 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid presents specific occupational hazards. It is a known irritant to the skin, eyes, and respiratory tract[2]. The causality behind its handling protocols is rooted in minimizing aerosolization and dermal contact.

Self-Validating Handling System
  • Environmental Control: Always handle the compound within a certified Class II biological safety cabinet or a chemical fume hood with local exhaust ventilation (LEV). Validation: Ensure the hood's anemometer reads a face velocity of at least 100 fpm before opening the container.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during bulk transfer), tightly sealed safety goggles, and a standard lab coat are mandatory[2].

  • Storage Causality: Store in a cool, dry environment away from direct light. Causality: The benzyl ether and bromo groups can be susceptible to slow photo-degradation or radical-induced cleavage over extended periods.

HandlingWorkflow Intake Material Intake & Verification PPE Don PPE (Nitrile, Goggles, Coat) Intake->PPE Weighing Weighing (Fume Hood / LEV) PPE->Weighing Storage Storage (Cool, Dry, Dark) Weighing->Storage Post-Use

Standard operating procedure for the safe handling and storage of the benzoic acid derivative.

Synthetic Applications & Mechanistic Workflows

The primary utility of 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid lies in its ability to serve as a core scaffold for complex drug molecules. A classic application is its transformation into Dibenzo[b,d]pyran-6-one derivatives (urolithins)[1]. The workflow relies on the orthogonal reactivity of its functional groups.

SyntheticWorkflow Start 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid (CAS: 24958-42-7) Step1 1. Carboxylic Acid Activation (Amidation/Esterification) Start->Step1 Reagents: HATU / DIPEA Step2 2. Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura at C2-Bromo) Step1->Step2 Reagents: Boronic Acid, Pd(dppf)Cl2 Step3 3. Benzyl Ether Deprotection (H2, Pd/C to yield C5-Phenol) Step2->Step3 Reagents: H2, Pd/C Target Target Scaffold (e.g., Dibenzo[b,d]pyran-6-one) Step3->Target Intramolecular Cyclization

Synthetic workflow utilizing 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid as a core scaffold.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To demonstrate the practical application of this compound, the following is a field-proven, self-validating protocol for a chemoselective Suzuki-Miyaura cross-coupling at the C2-bromo position.

Objective: Arylation at the C2 position while preserving the C5-benzyloxy and C4-methoxy ethers. Mechanistic Causality: We utilize a biphasic aqueous basic system (K₂CO₃) to accelerate the transmetalation step of the boronic acid, while selecting a catalyst with a large bite angle to prevent homocoupling.

Step-by-Step Methodology:
  • Reagent Charging: To a flame-dried Schlenk tube, add 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid (1.0 equiv), the corresponding aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ facilitates rapid reductive elimination, minimizing unwanted side reactions.

  • Atmospheric Control: Evacuate the flask and backfill with Argon (repeat 3x).

    • Validation Checkpoint 1: Ensure the vacuum gauge reaches <1 mbar before backfilling. This guarantees complete oxygen removal, preventing irreversible catalyst oxidation.

  • Solvent Addition: Inject degassed 1,4-dioxane and 2M aqueous K₂CO₃ (2.0 equiv) via syringe.

    • Causality: The biphasic system dissolves both the organic substrates and the inorganic base. The base is critical for forming the reactive trialkylboronate intermediate required for transmetalation.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours under vigorous stirring (800 RPM).

  • In-Process Validation (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject.

    • Validation Checkpoint 2: The reaction is deemed complete when the starting material peak ([M-H]⁻ at m/z 335/337, exhibiting the characteristic 1:1 bromine isotope pattern) is completely consumed and replaced by the target product mass.

  • Workup & Isolation: Cool the mixture to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl.

    • Causality: Acidification protonates the carboxylic acid, driving the product entirely into the organic phase. Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • 2-Bromo-4-methoxy-5-benzyloxybenzoic acid 24958-42-7 wiki - Guidechem. URL: 2

  • 2-Bromo-4-methoxy-5-benzyloxybenzoic acid | 24958-42-7 - ChemicalBook. URL: 1

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic Acid from Vanillic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid, a valuable building block in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available and renewable resource, vanillic acid. The described two-step process involves an initial benzylation of the phenolic hydroxyl group of vanillic acid, followed by a regioselective bromination of the resulting 4-(benzyloxy)-3-methoxybenzoic acid. This application note details the underlying chemical principles, provides a step-by-step experimental protocol, and offers insights into reaction monitoring, purification, and characterization of the intermediate and final products.

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a natural phenolic compound derived from the oxidation of vanillin, serves as an inexpensive and versatile starting material in the synthesis of more complex molecules.[1][2] Its structural features, including a carboxylic acid, a phenolic hydroxyl, and a methoxy group, offer multiple sites for chemical modification. The target molecule, 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid, incorporates a benzyl protecting group and a bromine atom, functionalities that are pivotal for further synthetic transformations such as cross-coupling reactions.[3] This makes it a key intermediate in the development of novel pharmaceutical agents and other functional organic materials.

The synthetic strategy outlined herein focuses on a logical and efficient pathway, beginning with the protection of the reactive phenolic hydroxyl group to prevent unwanted side reactions during the subsequent bromination step. This is followed by the introduction of a bromine atom onto the aromatic ring, a crucial step for enabling further molecular elaboration.

Synthetic Pathway Overview

The synthesis of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid from vanillic acid is accomplished in two primary steps:

  • Benzylation of Vanillic Acid: The phenolic hydroxyl group of vanillic acid is protected as a benzyl ether. This is typically achieved by reacting vanillic acid with benzyl bromide in the presence of a base.[4]

  • Bromination of 4-(Benzyloxy)-3-methoxybenzoic Acid: The resulting intermediate is then subjected to electrophilic aromatic substitution to introduce a bromine atom at the position ortho to the benzyloxy group and meta to the carboxylic acid.

dot

Caption: Overall synthetic scheme from vanillic acid.

Detailed Experimental Protocols

Part 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic Acid

Rationale: The protection of the phenolic hydroxyl group as a benzyl ether is a common strategy in organic synthesis.[5] The benzyl group is relatively stable to a wide range of reaction conditions but can be readily removed when desired. The use of a base, such as sodium hydroxide or potassium carbonate, is essential to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide ion that readily reacts with the electrophilic benzyl bromide.[4][6]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Vanillic Acid168.1510.0 g0.059 mol
Sodium Hydroxide (NaOH)40.004.7 g0.118 mol
Benzyl Bromide (BnBr)171.0411.2 g (7.7 mL)0.065 mol
Ethanol (EtOH)-100 mL-
Water (H₂O)-150 mL-
Hydrochloric Acid (HCl)-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of vanillic acid in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of 4.7 g of sodium hydroxide in 50 mL of water and add it to the ethanolic solution of vanillic acid.

  • To this mixture, add 11.2 g (7.7 mL) of benzyl bromide dropwise over a period of 15 minutes while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Acidify the aqueous solution to a pH of approximately 2 with dilute hydrochloric acid. A white precipitate will form.

  • Collect the precipitate by vacuum filtration and wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 4-(benzyloxy)-3-methoxybenzoic acid as a white solid.

  • Dry the product under vacuum.

Expected Yield: 80-90%

Part 2: Synthesis of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic Acid

Rationale: The bromination of the benzylated intermediate is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring determine the position of bromination. The benzyloxy and methoxy groups are ortho, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The position ortho to the strongly activating benzyloxy group and meta to the deactivating carboxylic acid group is the most favored site for electrophilic attack.[7][8] Various brominating agents can be employed, including elemental bromine or N-bromosuccinimide (NBS).[9][10]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Benzyloxy)-3-methoxybenzoic Acid258.275.0 g0.019 mol
N-Bromosuccinimide (NBS)177.983.8 g0.021 mol
Acetic Acid (glacial)-50 mL-
Water (H₂O)-As needed-
Sodium Thiosulfate (Na₂S₂O₃) solution-As needed-

Procedure:

  • In a 100 mL round-bottom flask protected from light, dissolve 5.0 g of 4-(benzyloxy)-3-methoxybenzoic acid in 50 mL of glacial acetic acid.

  • To this solution, add 3.8 g of N-bromosuccinimide in one portion.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a beaker containing 150 mL of ice-cold water.

  • If any residual bromine color is present, add a few drops of a saturated aqueous solution of sodium thiosulfate to quench it.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-(benzyloxy)-2-bromo-5-methoxybenzoic acid.

  • Dry the final product under vacuum.

Expected Yield: 70-85%

dot

Caption: Step-by-step experimental workflow.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point (MP): To compare with literature values for the known compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify characteristic peaks for the starting material, intermediate, and final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • N-Bromosuccinimide is an irritant and should be handled with caution.

  • Glacial acetic acid is corrosive.

  • Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

ProblemPossible CauseSolution
Low yield in benzylation Incomplete reactionIncrease reaction time or temperature. Ensure the base is of good quality and used in the correct stoichiometry.
Loss of product during workupOptimize the pH for precipitation. Ensure thorough extraction if applicable.
Low yield in bromination Incomplete reactionIncrease reaction time or stir more vigorously. Ensure the NBS is fresh.
Formation of side productsOver-bromination can occur. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Impure product Incomplete reaction or side reactionsOptimize the recrystallization solvent and procedure. Consider column chromatography for purification if necessary.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid from vanillic acid. The described methods are well-established and utilize readily available reagents, making this synthesis accessible for most organic chemistry laboratories. The resulting product is a valuable intermediate for the synthesis of a wide range of biologically active molecules and functional materials. By following the outlined procedures and safety precautions, researchers can efficiently produce this important chemical building block for their synthetic endeavors.

References

  • Sachdev, D., Wilson, G. R., Mani Srivastava, N., & Dubey, A. (2014). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers.
  • Rosazza, J. P., & Li, T. (1998). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 64(5), 1904–1909.
  • University of Massachusetts Boston.
  • Chem 12BL Experiment 9: Directive Effects in Vanillin Bromin
  • Rosazza, J. P. N., & Li, T. (1998). Whole-cell and enzyme transformation pathways for vanillic acid and O-benzyl vanillic acid by Nocardia sp. strain NRRL 5646. Applied and Environmental Microbiology, 64(5), 1904-1909.
  • Bayer AG. (1995). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • Royal Society of Chemistry. (2016). Halogenation Reactions of Vanillin.
  • Thai Science.
  • PubChem. 4-(benzyloxy)-3-bromo-5-methoxybenzoic acid. (n.d.). Retrieved from [Link]

  • Hulet, R. (2021, March 28).
  • Gujarat Organics Ltd. (2006). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Quick Company.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • PrepChem.com. Synthesis of 4-benzyloxy-3-chlorobenzoic acid. (n.d.). Retrieved from [Link]

  • Bayer Aktiengesellschaft. (1995). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Wikipedia. (2023, December 1). Vanillic acid. In Wikipedia. Retrieved from [Link]

  • Li, J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4268.
  • Kumar, A., et al. (2022). Biosynthesis of vanillic acid by Ochrobactrum anthropi and its applications. International Journal of Biological Macromolecules, 223(Pt A), 649-658.
  • Guidechem. 2-Bromo-4-methoxy-5-benzyloxybenzoic acid 24958-42-7 wiki. (n.d.).
  • BenchChem.
  • National Center for Biotechnology Information. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PubMed Central.
  • Xi'an Jiaotong University. (2015). CN104926637B - A kind of preparation method of vanillic acid.
  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). A) Conversion of vanillic acid and syringic acid into... [Download Scientific Diagram].
  • Zhejiang University of Technology. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Kim, S., et al. (2016). 4-(Benzyloxy)-2-bromo-1-methoxybenzene.
  • Jiangsu Vcare Pharmatech Co Ltd. (2023). CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.

Sources

Application

Application Note: Optimized Column Chromatography Protocols for 4-(Benzyloxy)-2-bromo-5-methoxybenzoic Acid

Introduction & Structural Evaluation The purification of highly functionalized aromatic carboxylic acids, such as 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid , presents unique chromatographic challenges. This compound is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Evaluation

The purification of highly functionalized aromatic carboxylic acids, such as 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid , presents unique chromatographic challenges. This compound is a critical intermediate in the synthesis of isoquinoline alkaloids and naphthoquinone-based microtubule inhibitors [1].

To design a self-validating purification system, we must first analyze the causality between the molecule's structural features and its chromatographic behavior:

  • Carboxylic Acid Moiety (pKa ~4.0): On bare silica gel, the unsuppressed carboxylate anion forms strong hydrogen bonds with free silanol groups (Si-OH). This causes severe peak tailing, irreversible adsorption, and poor resolution. Solution: The mobile phase must be acidified (pH < 3.0) to keep the molecule in its neutral, protonated state [2].

  • Benzyloxy & Bromo Groups: Both substituents significantly increase the molecule's lipophilicity (LogP ~3.8). Solution: In Normal Phase (NP), a higher ratio of strong solvent (Ethyl Acetate) is required to elute the compound. In Reversed-Phase (RP), a high percentage of organic modifier (Acetonitrile) is necessary.

  • Methoxy & Benzyloxy Groups: These provide strong UV chromophores, making UV detection at 254 nm and 280 nm highly effective for fraction collection.

Mechanism Unsuppressed Without Modifier: Carboxylate Anion Silica1 Bare Silica (Si-OH) Unsuppressed->Silica1 Tailing Strong H-Bonding & Severe Peak Tailing Silica1->Tailing Suppressed With 1% AcOH: Neutral Acid Silica2 Bare Silica (Si-OH) Suppressed->Silica2 Elution Reversible Adsorption & Sharp Peak Elution Silica2->Elution

Fig 1: Mechanistic effect of acidic modifiers on the silica-analyte interaction.

Purification Strategy Selection

The choice between Normal Phase Flash Chromatography (NP-FC) and Reversed-Phase Preparative HPLC (RP-HPLC) depends strictly on the reaction scale and the required purity threshold for downstream applications.

Workflow Start Crude 4-(Benzyloxy)-2-bromo- 5-methoxybenzoic acid Scale Determine Scale & Purity Goal Start->Scale NP Normal Phase Flash (Scale: >100 mg) Scale->NP Preparative RP Prep RP-HPLC (Scale: <100 mg) Scale->RP High Purity NP_Cond Silica Gel Hexane/EtOAc + 1% AcOH NP->NP_Cond RP_Cond C18 Column H2O/ACN + 0.1% TFA RP->RP_Cond Pure Pure Target Compound NP_Cond->Pure RP_Cond->Pure

Fig 2: Decision workflow for selecting the optimal chromatographic method.

Normal Phase Flash Chromatography (NP-FC) Protocol

This method is ideal for bulk purification (>100 mg) following synthetic steps like the Pinnick oxidation of the corresponding benzaldehyde [3].

Method Parameters
  • Stationary Phase: Irregular bare silica gel (40–63 µm, 60 Å).

  • Mobile Phase A: Hexane (Hex) containing 1% Acetic Acid (AcOH).

  • Mobile Phase B: Ethyl Acetate (EtOAc) containing 1% Acetic Acid (AcOH).

  • Detection: UV at 254 nm.

Step-by-Step Methodology
  • Mobile Phase Preparation: Pre-mix the 1% AcOH into both Hexane and EtOAc reservoirs. Causality Note: Adding the acid directly to the solvents ensures a constant pH throughout the gradient, preventing mid-run ionization that causes band broadening.

  • Dry Loading (Critical Step): Due to the compound's high polarity and lipophilicity, it exhibits poor solubility in pure Hexane. Dissolve the crude mixture in a minimum amount of Tetrahydrofuran (THF) or Dichloromethane (DCM). Add silica gel (1:3 ratio by weight to the crude mass) and evaporate the solvent completely under reduced pressure to create a free-flowing powder.

  • Column Equilibration: Equilibrate the packed column with 3 Column Volumes (CV) of 10% Mobile Phase B.

  • Gradient Execution:

    • 0–2 CV: Hold at 10% B (Flushes out non-polar impurities like unreacted benzyl bromide).

    • 2–10 CV: Linear gradient from 10% B to 40% B.

    • 10–12 CV: Hold at 40% B (Target compound typically elutes between 25–35% B).

  • Fraction Analysis: Spot fractions on a TLC plate. Develop using Hexane/EtOAc (2:1) with 1% AcOH. The target compound will appear as a dark, UV-active spot at Rf ~0.35.

Reversed-Phase Preparative HPLC (RP-HPLC) Protocol

For biological assays or structural characterization (NMR, HRMS), RP-HPLC is mandatory to achieve >98% purity.

Method Parameters
  • Stationary Phase: C18 Bonded Silica (5 µm, 100 Å, 21.2 x 250 mm).

  • Mobile Phase A: Milli-Q Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-Grade Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 20.0 mL/min.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the crude solid in pure Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter. Causality Note: DMSO prevents precipitation at the injection loop when the sample hits the highly aqueous initial mobile phase.

  • Injection: Inject up to 1.0 mL (50 mg) per run.

  • Gradient Elution: Execute the gradient as defined in Table 2. The heavy bromo and benzyloxy groups dictate a late elution profile.

  • Recovery: Pool the fractions containing the target peak. Remove the ACN under reduced pressure at 30°C, then lyophilize (freeze-dry) the remaining aqueous suspension to yield the pure compound as a white-to-off-white powder.

Quantitative Data Presentation

Table 1: Comparative Chromatographic Parameters
ParameterNP-FC (Silica Gel)RP-HPLC (C18)
Primary Interaction Adsorption (Polarity)Partitioning (Hydrophobicity)
Acidic Modifier 1.0% Acetic Acid (AcOH)0.1% Trifluoroacetic Acid (TFA)
Sample Loading Dry loading on silicaLiquid injection (in DMSO)
Expected Elution 25% - 35% EtOAc65% - 75% Acetonitrile
Max Loading Capacity ~5-10% of column weight~0.1-0.5% of column weight
Table 2: RP-HPLC Gradient Table
Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)Purpose
0.06040Equilibration & Injection
2.06040Desalting / DMSO elution
20.01090Target Elution Window
22.0595Column Wash
25.06040Re-equilibration

References

  • Synthesis, Structure-Activity Relationships, Molecular Modelling and Cytotoxicity of 2-Aryl-1,4-Naphthoquinone-1 Source: Chiba University Repository (Thesis by Scebi Mkhize) URL:[Link]

  • Ion Exclusion Chromatography of Aromatic Acids Source: Journal of Chromatographic Science (Oxford Academic) URL:[Link]

  • Structure–Property Effects in the Generation of Transient Aqueous Benzoic Acid Anhydrides by Carbodiimide Fuels Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Method

The Strategic Utility of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic Acid in Complex Molecule Synthesis: An Application &amp; Protocol Guide

For Researchers, Scientists, and Drug Development Professionals In the intricate field of total synthesis, the selection of starting materials is a critical determinant of the efficiency and success of a synthetic campai...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of total synthesis, the selection of starting materials is a critical determinant of the efficiency and success of a synthetic campaign. Among the vast arsenal of available building blocks, substituted benzoic acids offer a versatile platform for the construction of complex molecular architectures. This guide focuses on the strategic application of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid , a highly functionalized aromatic scaffold, in the context of natural product and bioactive molecule synthesis. Its unique arrangement of a carboxylic acid, a methoxy group, a benzyl ether protecting group, and a bromine atom provides a rich tapestry of synthetic handles for a variety of chemical transformations.

This document serves as an in-depth technical resource, providing not only detailed experimental protocols but also the underlying scientific rationale for the use of this building block. We will explore its synthesis, its reactivity in key transformations such as palladium-catalyzed cross-coupling reactions, and its potential for the stereoselective construction of intricate molecular frameworks.

Synthesis of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic Acid: A Preparative Protocol

The efficient synthesis of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid is paramount for its utilization as a reliable building block. The following protocol outlines a common and effective synthetic route, commencing from commercially available vanillic acid.

Synthetic Workflow:

vanillic_acid Vanillic Acid benzylation Benzylation vanillic_acid->benzylation BnBr, Base bromination Bromination benzylation->bromination Br2, AcOH product 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid bromination->product

Caption: Synthetic pathway to the target building block.

Detailed Experimental Protocol:

Step 1: Synthesis of 4-(Benzyloxy)-5-methoxybenzoic acid

This initial step involves the protection of the phenolic hydroxyl group of vanillic acid as a benzyl ether. This is a crucial manipulation as it prevents unwanted side reactions in subsequent steps and allows for selective functionalization of the aromatic ring. The benzyl group is a robust protecting group that can be readily removed under mild hydrogenolysis conditions at a later stage of a synthetic sequence.

  • Materials:

    • Vanillic acid (1.0 eq)

    • Benzyl bromide (BnBr, 1.2 eq)

    • Potassium carbonate (K₂CO₃, 2.5 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Brine

  • Procedure:

    • To a solution of vanillic acid in DMF, add potassium carbonate.

    • Add benzyl bromide dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid

With the phenol protected, the next step is the regioselective bromination of the aromatic ring. The electron-donating nature of the benzyloxy and methoxy groups activates the ring towards electrophilic substitution. The bromine atom is directed to the position ortho to the benzyloxy group and meta to the carboxylic acid due to the directing effects of these substituents.

  • Materials:

    • 4-(Benzyloxy)-5-methoxybenzoic acid (1.0 eq)

    • Bromine (Br₂, 1.1 eq)

    • Acetic acid (AcOH)

    • Sodium thiosulfate solution

  • Procedure:

    • Dissolve 4-(benzyloxy)-5-methoxybenzoic acid in glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature, protecting the reaction from light.

    • Stir the reaction for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by the slow addition of an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • Precipitate the product by adding water to the reaction mixture.

    • Collect the solid by filtration, wash with water, and dry under vacuum to afford 4-(benzyloxy)-2-bromo-5-methoxybenzoic acid.

Applications in Total Synthesis: The Power of Cross-Coupling

The synthetic utility of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid is most prominently showcased in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry for the construction of complex molecules.[1][2]

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] In the context of our building block, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, leading to the formation of sterically hindered and electronically diverse biaryl structures. These motifs are prevalent in a multitude of natural products and pharmaceutically active compounds.

Generalized Suzuki-Miyaura Coupling Workflow:

start 4-(Benzyloxy)-2-bromo- 5-methoxybenzoic acid coupling Suzuki-Miyaura Coupling start->coupling reactants Arylboronic Acid Pd Catalyst Base, Solvent reactants->coupling product 2-Aryl-4-(benzyloxy)- 5-methoxybenzoic acid coupling->product

Caption: Workflow for Suzuki-Miyaura coupling.

Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid with phenylboronic acid, a common reaction to demonstrate the feasibility of this transformation. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for different coupling partners.

  • Materials:

    • 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid (1.0 eq)

    • Phenylboronic acid (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃, 3.0 eq)

    • Toluene/Ethanol/Water mixture (e.g., 4:1:1)

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Brine

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-(benzyloxy)-2-bromo-5-methoxybenzoic acid, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the palladium catalyst to the flask under the inert atmosphere.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Acidify the aqueous layer with 1 M HCl to pH ~3-4 to protonate the carboxylic acid.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-(benzyloxy)-5-methoxybenzoic acid.

Quantitative Data Summary:
Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10080-90
3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O11075-85

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Further Synthetic Transformations and Strategic Considerations

Beyond Suzuki-Miyaura coupling, the functionalities present in 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid allow for a diverse range of subsequent transformations, making it a highly valuable intermediate in a multi-step total synthesis.

  • Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into esters, amides, or reduced to an alcohol, providing numerous avenues for further functionalization or for serving as a key pharmacophore.

  • Deprotection of the Benzyl Ether: The benzyl group can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to unmask the phenol. This is often a late-stage transformation to reveal a biologically important hydroxyl group or to enable further reactions at this position.

  • Other Cross-Coupling Reactions: The aryl bromide is also a suitable substrate for other palladium-catalyzed reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination, further expanding its synthetic utility.[3]

Conclusion

4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid is a strategically important and versatile building block for the synthesis of complex organic molecules. Its well-defined substitution pattern allows for selective and high-yielding transformations, particularly in the construction of biaryl linkages through Suzuki-Miyaura cross-coupling. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and natural product synthesis to effectively utilize this valuable scaffold in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities with therapeutic potential.

References

  • ApSimon, J. (Ed.). (2011). The Total Synthesis of Natural Products (Vol. 5). John Wiley & Sons.
  • Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(4), 1405-1416.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Application

Application Notes and Protocols for the Esterification of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic Acid

Introduction: Strategic Esterification in Complex Molecule Synthesis The targeted esterification of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid is a critical transformation in the synthesis of a variety of complex organi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Esterification in Complex Molecule Synthesis

The targeted esterification of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid is a critical transformation in the synthesis of a variety of complex organic molecules, including pharmaceuticals and biologically active compounds. The strategic placement of bromo, methoxy, and benzyloxy functionalities on the benzoic acid core presents unique challenges and opportunities for synthetic chemists. The resulting esters are often key intermediates, where the ester moiety can serve as a protecting group or be further elaborated into other functional groups. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective esterification of this polysubstituted benzoic acid, with a focus on methodologies that address potential steric hindrance and functional group compatibility.

Chemical Principles and Mechanistic Considerations

The esterification of a carboxylic acid is fundamentally a nucleophilic acyl substitution. The choice of method is dictated by the specific characteristics of the starting materials, including steric hindrance around the carboxylic acid and the presence of sensitive functional groups. For 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid, the ortho-bromo and -methoxy groups introduce steric bulk that can impede the approach of an alcohol nucleophile. Furthermore, the benzyloxy group is susceptible to cleavage under harsh acidic conditions. Therefore, careful selection of the esterification protocol is paramount.

Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The mechanism involves the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[3][4][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[1][4] Subsequent proton transfer and elimination of a water molecule yield the ester.[4][5] To drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[3][6]

Causality Behind Experimental Choices for This Substrate: While cost-effective, the Fischer esterification may present challenges for 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid due to the steric hindrance and the acid-labile benzyloxy group. A successful outcome often relies on carefully controlled reaction conditions, such as using a milder acid catalyst or moderate temperatures. Microwave-assisted synthesis can also be employed to reduce reaction times and potentially improve yields under controlled conditions.[7][8][9]

Method 2: Steglich Esterification (Carbodiimide-Mediated)

The Steglich esterification is a milder method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11][12] This method is particularly advantageous for sterically hindered substrates and acid-sensitive molecules.[10][11][13] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide.[12][14] DMAP then acts as a nucleophilic catalyst, forming an even more reactive N-acylpyridinium intermediate, which is readily attacked by the alcohol to form the ester.[11][12]

Causality Behind Experimental Choices for This Substrate: The mild, neutral conditions of the Steglich esterification make it an excellent choice for 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid, as it avoids the harsh acidity that could cleave the benzyloxy group. It is also highly effective for overcoming the steric hindrance presented by the ortho substituents.[10][11]

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and powerful method for the stereospecific conversion of primary and secondary alcohols to esters, among other functional groups.[15][16] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][16] The reaction proceeds with a clean inversion of stereochemistry at the alcohol center. For sterically hindered alcohols, using a more acidic carboxylic acid, like 4-nitrobenzoic acid, can improve yields.[17][18]

Causality Behind Experimental Choices for This Substrate: While typically used to activate the alcohol, the Mitsunobu reaction can be employed for the esterification of valuable carboxylic acids with simple or functionalized alcohols. Its mild conditions are compatible with the sensitive functional groups present in 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid.

Experimental Protocols

Protocol 1: Modified Fischer Esterification

This protocol is designed for the synthesis of simple alkyl esters (e.g., methyl or ethyl esters) and employs a large excess of the corresponding alcohol to drive the reaction to completion.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid≥98%e.g., Sigma-Aldrich
Methanol or EthanolAnhydrous, ≥99.8%e.g., MilliporeSigmaUse a large excess (e.g., 20-50 equivalents)
Sulfuric Acid (H₂SO₄)Concentrated, 98%e.g., Fisher ScientificHandle with extreme care
Dichloromethane (DCM)ACS Gradee.g., VWRFor extraction
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradePrepare in-houseFor neutralization
Brine (Saturated NaCl solution)ACS GradePrepare in-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Gradee.g., Acros OrganicsFor drying

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, 20-50 eq).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[19][20][21][22]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid in Alcohol catalyst Add H₂SO₄ start->catalyst reflux Reflux (4-12h) catalyst->reflux cool Cool to RT reflux->cool TLC Monitoring evap Evaporate Excess Alcohol cool->evap extract DCM Extraction & Washes evap->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Pure Ester

Caption: Workflow for Fischer Esterification.

Protocol 2: Steglich Esterification

This protocol is ideal for synthesizing esters where the alcohol may be more valuable or when milder conditions are required.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid≥98%e.g., Sigma-Aldrich
Alcohol (R-OH)Anhydrous, ≥99.8%e.g., Acros Organics1.2 equivalents
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC≥99%e.g., TCI America1.1 equivalents
4-Dimethylaminopyridine (DMAP)≥99%e.g., Alfa Aesar0.1 equivalents (catalytic)
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., MilliporeSigmaAs solvent
1M Hydrochloric Acid (HCl)ACS GradePrepare in-houseFor washing
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradePrepare in-houseFor washing
Brine (Saturated NaCl solution)ACS GradePrepare in-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Gradee.g., Acros OrganicsFor drying

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of DCC or EDC (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by TLC.

  • Filtration: If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture and wash the solid with DCM.

  • Extraction: Dilute the filtrate with DCM and wash sequentially with 1M HCl to remove DMAP, a saturated aqueous solution of sodium bicarbonate, and brine.[23]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester.

Steglich_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification mix Mix Acid, Alcohol, DMAP in DCM (0°C) add Add DCC/EDC solution mix->add stir Stir at RT (2-12h) add->stir filter Filter DCU (if DCC used) stir->filter TLC Monitoring extract DCM Extraction & Acid/Base Washes filter->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Pure Ester

Caption: Workflow for Steglich Esterification.

Expected Results and Data Analysis

The success of the esterification reaction can be quantified by the yield of the purified product and confirmed by various analytical techniques.

Table of Expected Data:

ParameterFischer EsterificationSteglich EsterificationAnalytical Technique
Expected Yield 60-85%75-95%Gravimetric
Purity >95%>98%HPLC, ¹H NMR
¹H NMR Appearance of new signals corresponding to the -OR group of the ester and a downfield shift of the aromatic protons adjacent to the newly formed ester.Appearance of new signals corresponding to the -OR group of the ester and a downfield shift of the aromatic protons adjacent to the newly formed ester.Spectroscopy
¹³C NMR Appearance of a new carbonyl signal for the ester (~165-175 ppm) and signals for the -OR group.Appearance of a new carbonyl signal for the ester (~165-175 ppm) and signals for the -OR group.Spectroscopy
Mass Spectrometry Molecular ion peak corresponding to the expected mass of the ester product.Molecular ion peak corresponding to the expected mass of the ester product.MS (e.g., ESI, GC-MS)
FT-IR Disappearance of the broad O-H stretch of the carboxylic acid and appearance of a strong C=O stretch for the ester (~1720-1740 cm⁻¹).Disappearance of the broad O-H stretch of the carboxylic acid and appearance of a strong C=O stretch for the ester (~1720-1740 cm⁻¹).Spectroscopy

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Reaction - Inactive catalyst (Fischer).- Impure reagents (e.g., wet solvent or alcohol).- Insufficient reaction time or temperature.- Use fresh, concentrated acid catalyst.- Ensure all reagents and solvents are anhydrous.- Increase reaction time and/or temperature, monitoring for side product formation.
Incomplete Reaction - Equilibrium not sufficiently shifted to the product side (Fischer).- Steric hindrance slowing the reaction.- Use a larger excess of the alcohol or remove water using a Dean-Stark trap (Fischer).- For Steglich, ensure stoichiometry of coupling agents is correct and allow for longer reaction times.
Formation of Byproducts - Cleavage of the benzyloxy group under harsh acidic conditions (Fischer).- Formation of N-acylurea in Steglich esterification.- Use a milder acid catalyst (e.g., p-TsOH) or lower the reaction temperature (Fischer).- Ensure the alcohol is present to react with the activated intermediate; consider adding the alcohol before the carbodiimide (Steglich).
Difficult Purification - Co-elution of product with starting material or byproducts.- Optimize the solvent system for column chromatography.- Ensure the work-up procedure effectively removes unreacted starting material and reagents (e.g., thorough basic wash to remove unreacted acid).[20][22]

References

  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. JoVE. Retrieved from [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Chemistry Steps. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

  • Fiveable. (2025). Steglich Esterification Definition. Fiveable. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 Esters – Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Grokipedia. Retrieved from [Link]

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2019). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 30(1), 125–134.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Retrieved from [Link]

  • Nptel. (n.d.). 5.2.2 Synthesis of Esters. Nptel. Retrieved from [Link]

  • North, A. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5437-5446.
  • Studylib. (n.d.). Lab5 procedure esterification. Studylib.net. Retrieved from [Link]

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2019). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 30(1), 125–134.
  • Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters. Google Patents.
  • European Patent Office. (2023). EP3684746B1 - Method for preparing benzoic acid esters. European Patent Office. Retrieved from [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Studylib.net. Retrieved from [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. SSERC. Retrieved from [Link]

  • Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. J. (1988). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 53(19), 4643–4645.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Retrieved from [Link]

  • Batool, M., et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(16), 3649.
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic Chemistry Portal. Retrieved from [Link]

Sources

Method

Application Note: Analytical Characterization and Structural Elucidation of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Analytical Strategy The compound 4-(Benzyloxy)-2-bromo-5-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Analytical Strategy

The compound 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid (C₁₅H₁₃BrO₅) is a highly functionalized, halogenated aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Unequivocal structural elucidation of such intermediates is critical, as positional isomers (e.g., varying regiochemistry of the methoxy and benzyloxy groups) can drastically alter the pharmacological efficacy of the downstream API.

To establish a self-validating analytical system, we employ an orthogonal characterization strategy. This ensures that every structural feature—from exact molecular weight to functional group connectivity—is independently verified.

Causality Behind Experimental Choices (E-E-A-T)
  • Chromatographic Separation (UHPLC): Benzoic acid derivatives possess a carboxylic acid moiety with a typical pKa of ~4.0. To prevent peak tailing and ensure reproducible retention on a reversed-phase C18 column, the mobile phase must be acidified to at least 2 pH units below the pKa. Formic acid (0.1%, pH ~2.7) is selected because it effectively protonates the analyte while maintaining mass spectrometry compatibility 1.

  • Mass Spectrometry (HR-LC-MS/MS): Electrospray ionization (ESI) in negative mode is highly selective for carboxylic acids, yielding robust[M-H]⁻ precursor ions 2. Furthermore, the presence of the bromine atom at position 2 generates a distinct ~1:1 isotopic signature (⁷⁹Br/⁸¹Br), serving as an internal validation for the halogenated species.

  • Nuclear Magnetic Resonance (NMR): While 1D ¹H NMR easily identifies the presence of the methoxy and benzyloxy groups, it cannot unambiguously assign their positions on the aromatic ring. 2D Heteronuclear Multiple Bond Correlation (HMBC) is required. The observation of a ³JCH coupling between the methoxy protons and C-5, alongside a ³JCH coupling between the benzyloxy methylene protons and C-4, provides absolute proof of the substitution pattern 3.

Analytical Workflow

AnalyticalWorkflow Sample 4-(Benzyloxy)-2-bromo- 5-methoxybenzoic acid UHPLC UHPLC-UV (Purity & Extinction) Sample->UHPLC HRMS HR-LC-MS/MS (Isotope & Exact Mass) Sample->HRMS NMR 1H, 13C & 2D NMR (Regiochemistry) Sample->NMR FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Synthesis Data Synthesis & Structural Elucidation UHPLC->Synthesis HRMS->Synthesis NMR->Synthesis FTIR->Synthesis

Fig 1: Orthogonal analytical workflow for the structural elucidation of the benzoic acid derivative.

Step-by-Step Experimental Protocols

Protocol A: UHPLC-HRMS/MS Analysis

Objective: Confirm exact mass, isotopic distribution, and assess chromatographic purity.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds and sonicate for 2 minutes. Dilute 1:100 with initial mobile phase (5% Acetonitrile / 95% Water with 0.1% Formic acid) to achieve a 10 µg/mL working solution.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in MS-grade water.

    • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 8.0 minutes. Hold at 95% B for 2.0 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization: ESI in Negative Mode (ESI-).

    • Capillary Voltage: 2.5 kV.

    • Desolvation Temperature: 450 °C.

    • Scan Range: m/z 100 to 800.

    • MS/MS Collision Energy: Ramp from 15 to 35 eV (Argon collision gas).

Protocol B: NMR Spectroscopy (1D and 2D)

Objective: Unambiguously assign the regiochemistry of the aromatic ring substituents.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen over CDCl₃ to ensure complete dissolution of the polar carboxylic acid and to prevent rapid proton exchange, allowing the -COOH proton to be observed 4.

  • Acquisition Parameters (600 MHz Spectrometer):

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s.

    • ¹³C NMR: 1024 scans, D1 of 2.0 s, with proton decoupling.

    • 2D HMBC: Optimized for long-range couplings (J = 8 Hz).

Protocol C: FT-IR Spectroscopy

Objective: Confirm the presence of key functional groups orthogonally to NMR.

  • Preparation: Analyze the neat powder using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.

  • Acquisition: Collect 32 scans from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative Data Summaries & Interpretation

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

The negative ESI spectrum is dominated by the deprotonated molecule[M-H]⁻. The presence of a single bromine atom is confirmed by the characteristic isotopic doublet separated by 1.998 Da.

ParameterObserved m/zTheoretical m/zError (ppm)Interpretation / Causality
Precursor Ion (⁷⁹Br) 350.9868350.9868< 1.0Deprotonated molecule [M-H]⁻
Precursor Ion (⁸¹Br) 352.9847352.9848< 1.0Confirms 1:1 isotopic ratio of Br
Fragment Ion 1 306.9970--Loss of CO₂ (-44 Da) from carboxylic acid
Fragment Ion 2 259.9012--Loss of benzyl radical (-91 Da)
Table 2: Key NMR Assignments (DMSO-d₆)

The para-relationship of the two remaining aromatic protons (H-3 and H-6) is confirmed by their appearance as two distinct singlets, lacking ortho-coupling (J ~ 8 Hz).

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey 2D HMBC Correlations
¹H ~13.05br s1H-COOH-
¹H ~7.35 - 7.48m5HPhenyl (Benzyloxy)-
¹H 7.42s1HAr-H (H-6)C=O (C-7), C-4, C-2
¹H 7.28s1HAr-H (H-3)C-1, C-5, C-4
¹H 5.18s2H-O-CH₂-PhC-4 (Proves benzyloxy position)
¹H 3.82s3H-OCH₃C-5 (Proves methoxy position)
¹³C 166.5C-C=O (Acid)-
¹³C 151.8C-C-4 (Ar-O)Correlates with -O-CH₂- protons
¹³C 148.2C-C-5 (Ar-O)Correlates with -OCH₃ protons
¹³C 112.5C-C-2 (Ar-Br)Deshielded by heavy atom effect

Note: The exact chemical shifts may vary slightly based on concentration and exact temperature, but the multiplicity and HMBC correlation network remain absolute structural proofs.

References

  • LC-MS/MS Analysis for the Structural Confirmation of 3-(3-Chloro-3-butenyl)
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity VU Research Repository URL
  • Benzoic Acid Derivatives from Piper Species and Their Antiparasitic Activity Journal of Natural Products - ACS Publications URL
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester MDPI URL

Sources

Application

Application Notes &amp; Protocols: 4-(Benzyloxy)-2-bromo-5-methoxybenzoic Acid as a Pivotal Intermediate in the Total Synthesis of Galantamine

Abstract This technical guide provides an in-depth exploration of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid, a critical intermediate in the chemical synthesis of (-)-Galantamine. Galantamine, a tetracyclic alkaloid, is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid, a critical intermediate in the chemical synthesis of (-)-Galantamine. Galantamine, a tetracyclic alkaloid, is a clinically significant acetylcholinesterase (AChE) inhibitor used for the symptomatic treatment of Alzheimer's disease.[1][2] Due to the low abundance and high cost of isolating galantamine from its natural sources, such as daffodils and snowflakes (Amaryllidaceae family), total chemical synthesis has become an essential alternative for its production.[2][3][4] This document details the strategic importance of this substituted benzoic acid, provides validated protocols for its synthesis and purification, outlines methods for its characterization, and describes its application in constructing the galantamine core through key cyclization strategies. This guide is intended for researchers, chemists, and professionals in drug development and process chemistry.

Introduction: The Strategic Importance of Galantamine Synthesis

(-)-Galantamine's unique molecular architecture and its therapeutic relevance have made its total synthesis a significant objective for organic chemists.[1][5] The core challenge lies in the efficient construction of its tetracyclic framework, which includes a key benzylic quaternary carbon center.[5][6] Various synthetic strategies have been developed, broadly categorized into:

  • Biomimetic Oxidative Phenol Coupling: This approach mimics the proposed biosynthetic pathway, involving an intramolecular coupling of a norbelladine derivative.[4][7][8]

  • Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions, particularly the intramolecular Heck reaction, have proven powerful for forming the crucial quaternary carbon and the dihydrofuran ring system.[3][6][9]

  • Rearrangement and Other Cyclization Strategies: Methods involving semipinacol rearrangements, Pictet-Spengler, and Bischler-Napieralski reactions have also been successfully employed to assemble the complex core structure.[6][8][10]

Within many of these synthetic routes, 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid emerges as a highly strategic building block. Its structure is pre-functionalized with key features corresponding to the A-ring of galantamine, providing a reliable and versatile starting point for complex molecular construction.

Role of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic Acid in the Synthetic Pathway

The utility of this intermediate is rooted in its specific functional groups, each serving a distinct and critical purpose:

  • Carboxylic Acid (-COOH): This group acts as the primary handle for coupling with the amine-containing fragment of the molecule, typically a derivative of tyramine, to form a crucial amide bond.

  • Benzyloxy Group (-OBn): This serves as a robust protecting group for the phenolic hydroxyl. Phenols are highly reactive in oxidative coupling and electrophilic reactions; the benzyl ether prevents unwanted side reactions and can be cleanly removed in a later synthetic step (debenzylation).

  • Methoxy Group (-OCH₃): This is a native feature of the galantamine A-ring and is carried through the synthesis.

  • Bromo Substituent (-Br): The bromine atom is strategically positioned for two main purposes. In phenolic oxidative coupling routes, it blocks one of the ortho positions, thereby directing the intramolecular cyclization to the desired para-position and often improving yields.[4] In routes utilizing the Heck reaction, the aryl bromide provides the necessary handle for palladium-catalyzed C-C bond formation.[9]

The general strategy involves coupling this benzoic acid derivative with an appropriate amine to form an amide precursor, which is then subjected to a key intramolecular cyclization reaction to build the core tetracyclic structure of a galantamine precursor like narwedine.

Galantamine_Synthesis_Overview cluster_0 Part A Synthesis cluster_1 Part B Synthesis Start_A Isovanillin Intermediate_A 4-(Benzyloxy)-2-bromo- 5-methoxybenzoic acid Start_A->Intermediate_A  Benzylation, Bromination, Oxidation Amide_Precursor Amide Coupling Precursor Intermediate_A->Amide_Precursor Amide Formation Start_B Tyramine Intermediate_B Amine Fragment Start_B->Intermediate_B  Protection/ Modification Intermediate_B->Amide_Precursor Cyclization Key Intramolecular Cyclization Amide_Precursor->Cyclization e.g., Oxidative Coupling or Heck Reaction Narwedine Narwedine Cyclization->Narwedine Galantamine (-)-Galantamine Narwedine->Galantamine Stereoselective Reduction

Caption: High-level workflow for galantamine synthesis highlighting the central role of the title intermediate.

Synthesis and Purification Protocol

The synthesis of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid typically starts from commercially available isovanillin or a related precursor. The following protocol is a representative, multi-step procedure.

Detailed Experimental Protocol: Synthesis

Step 1: Benzylation of Isovanillin

  • Rationale: Protection of the phenolic hydroxyl group as a benzyl ether prevents it from interfering in subsequent reactions and activates the ring for electrophilic substitution.

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isovanillin (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Add a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution.

  • Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 65-80 °C and maintain for 4-8 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-(benzyloxy)-3-methoxybenzaldehyde.

Step 2: Bromination

  • Rationale: Introduction of a bromine atom ortho to the electron-donating benzyloxy group. This position is activated, and the bromine will later serve as either a directing group or a coupling partner.

  • Dissolve the product from Step 1 (1.0 eq) in a solvent like acetic acid or dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of bromine (Br₂, 1.0-1.1 eq) in the same solvent dropwise. Maintain the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, dry over Na₂SO₄, and concentrate to yield 2-bromo-4-(benzyloxy)-5-methoxybenzaldehyde.

Step 3: Oxidation to Carboxylic Acid

  • Rationale: The aldehyde is oxidized to a carboxylic acid, providing the necessary functional group for amide coupling.

  • Dissolve the brominated aldehyde from Step 2 (1.0 eq) in acetone or a similar solvent.

  • Slowly add an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄, ~2.0 eq), while maintaining the temperature around 30-50 °C.[11]

  • Stir the mixture vigorously for 2-3 hours. The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.

  • Upon reaction completion (monitored by TLC), quench any excess KMnO₄ with a small amount of ethanol or sodium bisulfite.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate, washing the pad with the reaction solvent.

  • Concentrate the filtrate to remove the organic solvent. Acidify the remaining aqueous solution to a pH of 2-3 with 6M HCl.

  • A white solid, the desired 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid, will precipitate. Collect the solid by vacuum filtration.

Purification Protocol: Recrystallization
  • Rationale: Recrystallization is a highly effective method for purifying the final solid product, removing impurities that remain soluble in the mother liquor.[12]

  • Solvent Selection: Ethanol is a common and effective solvent for this compound.[13] The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude benzoic acid product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined, pure crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities. Dry the crystals under vacuum to obtain the final product.

Summary of Quantitative Data
StepStarting Material (1.0 eq)Key Reagent (eq)SolventTemp (°C)Time (h)Typical Yield (%)
1. Benzylation IsovanillinK₂CO₃ (1.5), BnBr (1.1)DMF65-804-885-95%
2. Bromination 4-(benzyloxy)-3-methoxybenzaldehydeBr₂ (1.05)Acetic Acid0 to RT2-480-90%
3. Oxidation 2-bromo-4-(benzyloxy)-5-methoxybenzaldehydeKMnO₄ (2.0)Acetone/H₂O30-502-380-88%[11]

Analytical Characterization

Confirming the structure and purity of the synthesized intermediate is paramount. The following are standard characterization techniques and expected results.

TechniqueMethodExpected Observations
¹H NMR 400 MHz, CDCl₃δ (ppm): ~10-11 (br s, 1H, -COOH), ~7.6 (s, 1H, Ar-H), ~7.4-7.3 (m, 5H, Ar-H of Bn), ~7.1 (s, 1H, Ar-H), ~5.2 (s, 2H, -OCH₂Ph), ~3.9 (s, 3H, -OCH₃). Note: Carboxylic proton may be very broad or not observed.
¹³C NMR 100 MHz, CDCl₃δ (ppm): ~168-170 (C=O), ~150-155 (Ar C-O), ~136 (Ar C-ipso of Bn), ~127-129 (Ar C-H of Bn), ~115-120 (Ar C-H), ~110-115 (Ar C-Br), ~71 (-OCH₂Ph), ~56 (-OCH₃).
FT-IR KBr pelletν (cm⁻¹): ~2500-3300 (broad, O-H of carboxylic acid), ~1680-1700 (strong, C=O stretch), ~1580-1600 (C=C aromatic stretch), ~1250 (C-O ether stretch).
Mass Spec. ESI(-)m/z: Expected [M-H]⁻ at ~335.0/337.0 corresponding to bromine isotopes (⁷⁹Br/⁸¹Br).

Note: These are predicted values based on similar structures; actual results may vary based on experimental conditions.[14]

Application in Key Cyclization Reactions

Once synthesized and purified, 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid is advanced toward the galantamine core. This typically begins with amide bond formation.

Protocol: Amide Coupling
  • Suspend the benzoic acid intermediate (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Add a coupling agent such as oxalyl chloride or thionyl chloride (1.2 eq) along with a catalytic amount of DMF. Stir at room temperature for 1-2 hours to form the acyl chloride in situ.

  • In a separate flask, dissolve the required amine partner (e.g., a protected tyramine derivative, 1.0 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by washing with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the amide precursor, which can be purified by column chromatography.[15]

Subsequent Cyclization Pathways

The resulting amide is the direct precursor for the pivotal ring-forming reaction.

A. Phenolic Oxidative Coupling After deprotection of the phenolic groups (often achieved simultaneously during workup of a prior step), the molecule is subjected to an oxidant to induce intramolecular cyclization.

  • Mechanism: The oxidant, historically potassium ferricyanide (K₃[Fe(CN)₆]) and more recently reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA), generates a phenoxy radical.[2][4][16] The bromine atom on the A-ring sterically and electronically favors the desired ortho-para coupling, leading to the formation of the dienone intermediate, which spontaneously undergoes an oxa-Michael addition to form the dihydrofuran ring of the narwedine core.

  • Key Advantage: This biomimetic approach elegantly constructs two rings and the quaternary center in a single transformation.

Oxidative_Coupling Amide Dibromo-Amide Precursor (Phenols Deprotected) Radical_Formation Phenoxy Radical Generation Amide->Radical_Formation Oxidant (e.g., PIFA) Coupling Intramolecular ortho-para Coupling Radical_Formation->Coupling Dienone Spiro-Dienone Intermediate Coupling->Dienone Michael_Add Oxa-Michael Addition Dienone->Michael_Add spontaneous Narwedine_Core Narwedine-type Core Structure Michael_Add->Narwedine_Core

Caption: Key steps in the phenolic oxidative coupling pathway to form the galantamine core.

B. Intramolecular Heck Reaction For this pathway, the amine partner used in the amide coupling step must contain a suitable alkene moiety.

  • Mechanism: The aryl bromide of the intermediate undergoes oxidative addition to a Palladium(0) catalyst. This is followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination (or reductive elimination in reductive Heck variants) to form the C-C bond, creating the quaternary center and closing the ring.[6][9][17]

  • Key Advantage: The Heck reaction is a highly reliable and versatile method for C-C bond formation, offering an alternative to the often lower-yielding oxidative coupling methods.

Conclusion

4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid is a cornerstone intermediate in the modern synthesis of galantamine. Its rational design, incorporating a protecting group, a directing/coupling group, and the native substitution pattern of the target molecule, makes it an exceptionally valuable building block. The protocols detailed herein provide a robust framework for its synthesis, purification, and subsequent elaboration into the complex tetracyclic core of galantamine. A thorough understanding of its preparation and application empowers chemists to efficiently access this vital pharmaceutical agent, contributing to the ongoing efforts to combat Alzheimer's disease.

References

  • Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. (2024). Natural Product Reports, 41, 1060-1090. Available from: [Link]

  • Biosynthesis, total synthesis, and pharmacological activities of galanthamine and its analogues. (2026). Medicinal Plant Biology, 5. Available from: [Link]

  • Marco-Contelles, J., do Carmo Carreiras, M., Rodríguez, C., Villarroya, M., & García, A. G. (2005). Chemical synthesis of galantamine, an acetylcholinesterase inhibitor for treatment of Alzheimer's disease.
  • Cheng, B., Wang, Q., An, Y., & Chen, F. (2024). Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. RSC Publishing.
  • Galanthamine total synthesis. (2012). Wikidoc. Available from: [Link]

  • Intramolecular Heck Cyclization to the Galanthamine-Type Alkaloids: Total Synthesis of (.+-.)-Lycoramine. (2025). ResearchGate. Available from: [Link]

  • A Total Synthesis of Galanthamine Involving De Novo Construction of the Aromatic C-Ring. (n.d.). ResearchGate. Available from: [Link]

  • Nugent, J., & Banwell, M. G. (2016). An Eleven-Step Synthesis of Galanthamine from Commercially Available Materials. European Journal of Organic Chemistry, 2016(35), 5862-5867.
  • Kang, L., Wang, Y., Chen, K., Duan, Z., Li, Y., et al. (2026). Biosynthesis, total synthesis, and pharmacological activities of galanthamine and its analogues. Medicinal Plant Biology 5: e004.
  • Rinner, U. (n.d.). GALANTHAMINE. Rinner Group.
  • Zippilli, C., Botta, L., Bizzarri, B. M., Baratto, M. C., Pogni, R., & Saladino, R. (2020). Biomimetic synthesis of galantamine via laccase/TEMPO mediated oxidative coupling. RSC Advances, 10(21), 12461-12465.
  • Development of a Pilot Scale Process for the Anti-Alzheimer Drug (−)-Galanthamine Using Large-Scale Phenolic Oxidative Coupling and Crystallisation-Induced Chiral Conversion. (n.d.).
  • Redetermined structure of 4-(benzyloxy)benzoic acid. (n.d.). PMC.
  • Process for making galantamine. (n.d.). Google Patents.
  • Application Notes and Protocols for the Characterization of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (2025). BenchChem.
  • Application Notes and Protocols: Purification of 4-Bromo-2,5-dimethoxybenzaldehyde by Recrystalliz

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Bromination of Methoxybenzoic Acids

Welcome to the Advanced Diagnostics Support Center. The bromination of methoxybenzoic acids (e.g., 4-methoxybenzoic acid, 2-methoxybenzoic acid) is a fundamental electrophilic aromatic substitution (EAS).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics Support Center. The bromination of methoxybenzoic acids (e.g., 4-methoxybenzoic acid, 2-methoxybenzoic acid) is a fundamental electrophilic aromatic substitution (EAS). However, the highly activating nature of the methoxy (-OCH₃) group often leads to complex reaction profiles, including over-bromination, ether cleavage, and decarboxylation.

As a Senior Application Scientist, I have structured this guide to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to restore regiocontrol to your syntheses.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why am I consistently observing polybromination (e.g., 3,5-dibromo-4-methoxybenzoic acid) when my protocol targets mono-bromination? A: The methoxy group is a powerful electron-donating group (EDG) via resonance, which significantly increases the electron density of the aromatic


-system[1]. This lowers the activation energy for electrophilic attacks. Once the first bromine atom is installed (typically at the position ortho to the methoxy group due to steric and electronic directing effects), the ring remains sufficiently activated to undergo a rapid second bromination, leading to polybrominated side products[2].
Causality & Solution: Using highly reactive molecular bromine (Br₂) in polar solvents drives the reaction toward polybromination. To restrict the reaction to mono-bromination, switch to a milder brominating agent like N-bromosuccinimide (NBS), strictly control stoichiometry (1.05 equivalents maximum), and lower the reaction temperature to 0 °C to kinetically favor the mono-substituted product[1].

Q2: My LC-MS shows a product mass lacking the carboxyl group. What causes decarboxylative bromination, and how can I prevent it? A: You are observing an ipso-bromination, specifically a Hunsdiecker-type decarboxylative bromination. Electron-rich aromatic acids, particularly those with methoxy groups, are highly susceptible to decarboxylation when exposed to electrophilic halogens[3]. The electron-donating methoxy group stabilizes the transient arenium ion intermediate at the ipso position, facilitating the expulsion of CO₂[4]. Causality & Solution: This side reaction is exacerbated by the presence of transition metal catalysts (like silver salts) or strong basic conditions combined with heat[3]. To preserve the carboxyl moiety, avoid transition metals and maintain mildly acidic to neutral conditions.

Q3: I am detecting a hydroxybenzoic acid derivative in my crude mixture. Why is the methoxy group being cleaved? A: This is a classic O-demethylation side reaction. The aryl-methyl ether bond can be cleaved by strong Lewis acids (e.g., FeBr₃, AlCl₃) commonly used as bromination catalysts, or by the in situ generation of hydrogen bromide (HBr) at elevated temperatures[5]. The methoxy oxygen coordinates with the Lewis acid or is protonated, followed by a nucleophilic attack (often by Br⁻) on the methyl group, releasing the phenol derivative[6]. Causality & Solution: Eliminate strong Lewis acids from your protocol. If HBr generation is the culprit, conduct the reaction at lower temperatures or add a mild acid scavenger to minimize ether cleavage[5].

Part 2: Diagnostic Data & Experimental Protocols

Quantitative Troubleshooting Matrix

Use the following data matrix to rapidly diagnose your crude reaction mixture based on analytical indicators.

Observed Side ProductAnalytical Indicator (LC-MS / IR)Primary CausalityCorrective Action
Polybrominated Acid (e.g., 3,5-dibromo)Mass +78 Da over target; higher TLC

Excess Br₂; high temperature; prolonged reaction time.Reduce brominating agent to 1.05 eq; switch to NBS; maintain 0 °C.
Decarboxylated Bromide (Ipso-substitution)Mass -44 Da (loss of CO₂); loss of broad OH stretch in IRTransition metal presence (Ag salts); oxidizing conditions.Remove metal catalysts; use transition-metal-free conditions.
Hydroxybenzoic Acid (O-Demethylation)Mass -14 Da (loss of CH₂); new phenolic OH peakStrong Lewis acids (AlCl₃, FeBr₃) or hot HBr generation.Eliminate Lewis acids; lower temperature; avoid prolonged heating.
Self-Validating Experimental Protocol: Controlled Mono-Bromination

This protocol is designed as a self-validating system to synthesize 3-bromo-4-methoxybenzoic acid while actively suppressing polybromination and demethylation.

Materials: 4-methoxybenzoic acid, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Saturated Aqueous Sodium Thiosulfate.

  • Substrate Dissolution: Dissolve 10.0 mmol of 4-methoxybenzoic acid in 15 mL of anhydrous DMF in a flame-dried round-bottom flask.

    • Mechanistic Insight: DMF stabilizes the polar transition state of the electrophilic attack without acting as a strong Lewis acid that could trigger demethylation.

  • Kinetic Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Mechanistic Insight: Lowering the thermal energy restricts the reaction to the most activated site and prevents over-bromination.

  • Controlled Reagent Addition: Slowly add 10.5 mmol (1.05 equivalents) of recrystallized NBS portion-wise over 20 minutes[1].

    • Mechanistic Insight: NBS acts as a mild, slow-release source of electrophilic bromine. Strict stoichiometric control is your primary defense against 3,5-dibromination.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir at 0 °C for 1 hour. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Validation: The starting material spot should disappear, replaced by a single distinct product spot. If a faint, higher

      
       spot begins to appear, polybromination is initiating—proceed to quenching immediately.
      
  • Quenching Cascade: Pour the mixture into 50 mL of ice-cold saturated aqueous sodium thiosulfate.

    • Mechanistic Insight: Thiosulfate rapidly reduces any unreacted electrophilic bromine species, immediately halting the reaction cascade and preventing further side reactions during workup.

  • Extraction & Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 3: Visualizations & Workflows

Pathway SM Methoxybenzoic Acid Mono Mono-bromination (Target Product) SM->Mono NBS, 0°C Poly Polybromination (Over-reaction) SM->Poly Excess Br2, Heat Decarb Decarboxylative Bromination (Ipso) SM->Decarb Ag salts, Oxidants Demethyl O-Demethylation (Ether Cleavage) SM->Demethyl Lewis Acids, HBr Mono->Poly Prolonged time

Reaction pathways and side reactions in methoxybenzoic acid bromination.

Troubleshooting Start Analyze Crude Reaction Mixture Q1 Multiple Bromine Atoms? Start->Q1 Q2 Loss of Carboxyl Group? Start->Q2 Q3 Loss of Methyl Group? Start->Q3 A1 Reduce equivalents to 1.05 Switch Br2 to NBS Q1->A1 Yes A2 Remove transition metals Avoid basic conditions Q2->A2 Yes A3 Remove strong Lewis acids Lower reaction temperature Q3->A3 Yes

Diagnostic decision tree for identifying and resolving bromination side reactions.

References
  • Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science (NIH/PMC). Available at:[Link]

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Advances (NIH/PMC). Available at:[Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid

Welcome to the technical support guide for the purification of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid (CAS No. 24958-42-7). This document provides in-depth troubleshooting advice, frequently asked questions, and det...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid (CAS No. 24958-42-7). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and obtain a high-purity final product.

Understanding the Molecule: Key to Effective Purification

Before troubleshooting, it's crucial to understand the physicochemical properties of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid. These properties dictate its behavior in different purification techniques.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₅H₁₃BrO₄[1][2]Affects molecular weight and solubility calculations.
Molecular Weight 337.17 g/mol [1][3][4]Essential for calculating molar equivalents and reaction yields.
Appearance White to light yellow crystalline solid[1][2]A significant deviation in color (e.g., dark brown, oily) indicates substantial impurities.
pKa (Predicted) 2.97 ± 0.10[2]The strong acidic nature of the carboxylic acid group is the cornerstone of acid-base extraction, allowing for selective separation from neutral or basic impurities.[5][6]
Solubility Insoluble in water; soluble in hot alcohols (methanol, ethanol).[7][8]This differential solubility is the basis for purification by recrystallization.[8][9]
Structure A substituted benzoic acid with bulky, nonpolar groups (benzyloxy, bromo).The large nonpolar surface area contributes to its low water solubility but good solubility in many organic solvents.[6][10]

Troubleshooting Common Purification Issues (Q&A)

This section addresses the most frequent challenges encountered during the purification of the target molecule in a direct question-and-answer format.

Q1: My crude product is an off-color oil or waxy solid, not the expected crystalline powder. How do I proceed?

Answer: An oily or amorphous crude product often points to the presence of residual solvents, low-purity starting materials, or significant side-product formation. The first step is to diagnose the potential cause before selecting a purification strategy.

Causality: The bromination of the aromatic ring is the key synthetic step. Common side reactions include the formation of regioisomers or poly-brominated species, especially if reaction conditions are not tightly controlled.[11][12] N-Bromosuccinimide (NBS) is often used for such brominations to provide a low, steady concentration of bromine and minimize side reactions.[13]

Recommended First Step: Trituration If residual solvent is suspected, attempt to triturate the oil with a non-polar solvent in which the desired product has poor solubility, such as hexanes or diethyl ether. This can often induce crystallization and remove highly non-polar impurities.

Logical Purification Workflow: The following diagram outlines a decision-making process for purifying your crude product.

Purification_Workflow Crude Crude Product (Oil / Waxy Solid) TLC Analyze by TLC (e.g., 3:1 Hexanes:EtOAc) Crude->TLC Recrystallize Recrystallization TLC->Recrystallize One major spot, minor impurities AcidBase Acid-Base Extraction TLC->AcidBase Baseline impurities (polar salts) Column Column Chromatography TLC->Column Multiple spots, close Rf values FinalQC Final QC (NMR, MP, HPLC) Recrystallize->FinalQC AcidBase->FinalQC Column->FinalQC FinalQC->Column Impurities Remain PureProduct Pure Crystalline Product FinalQC->PureProduct Purity Confirmed

Caption: Decision workflow for purification strategy.

Q2: I performed a recrystallization, but my yield is very low, or the product won't crystallize at all.

Answer: This is a classic purification problem that almost always relates to solvent choice and technique.

Causality & Solution: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[8][14] For 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid, alcohols like ethanol or methanol are often good choices.[7]

Troubleshooting Steps:

  • Solvent Volume: The most common error is using too much solvent.[15] The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent portion-wise until the solid just dissolves.[9]

  • Cooling Rate: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes precipitation, not crystallization, trapping impurities.[7][10] Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize crystal formation.[7]

  • "Oiling Out": If the product separates as an oil upon cooling, it means the solution's saturation point was reached at a temperature above the compound's melting point. To fix this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool slowly again.[10]

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.

See Section 4.1 for a detailed, optimized recrystallization protocol.

Q3: After purification, my NMR spectrum still shows unreacted starting material or other aromatic impurities. What is the best next step?

Answer: When simple recrystallization fails to remove impurities with similar solubility profiles, a more selective technique based on chemical properties or polarity differences is required.

Strategy 1: Acid-Base Extraction This is a highly effective method for separating carboxylic acids from neutral or basic impurities.[10][16] The acidic proton of your target compound (pKa ≈ 2.97) will readily react with a weak base like sodium bicarbonate (NaHCO₃) to form a water-soluble sodium salt.[5][6] Neutral impurities (like unreacted starting material if it's an ester or ether without the acid group) will remain in the organic layer.

Workflow for Acid-Base Extraction:

  • Dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether.

  • Extract the organic layer with a saturated aqueous solution of NaHCO₃. The desired acid moves to the aqueous layer as its sodium salt.[5][17]

  • Separate the layers. The organic layer contains neutral impurities and can be discarded.

  • Re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the pH is ~2. The pure product will precipitate out of the water.[5][16]

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

Strategy 2: Column Chromatography If impurities are neutral and have polarities very close to your product, column chromatography is the most powerful tool.[18][19] Carboxylic acids can sometimes streak on silica gel due to strong interactions. To prevent this, a small amount of acetic acid (e.g., 0.5-1%) is often added to the mobile phase.[20] This keeps the carboxylic acid in its protonated, less polar form, resulting in better peak shape.

See Section 4.2 for a detailed column chromatography protocol.

FAQs - Quick Reference

  • What are the best TLC conditions? A mobile phase of 2:1 or 3:1 Hexanes:Ethyl Acetate with a drop of acetic acid is a good starting point. The desired product is quite polar and should have a relatively low Rf value.

  • What is the expected melting point? A sharp melting point is a good indicator of purity. While literature values can vary slightly, one supplier lists a melting point of 195°C for the pure compound.[3] A broad melting range indicates the presence of impurities.[7]

  • How do I confirm the final product's identity and purity? The gold standard is ¹H NMR spectroscopy to confirm the structure and identify any impurities. High-Performance Liquid Chromatography (HPLC) can provide a quantitative purity value.[21][22]

Key Experimental Protocols

Protocol: Optimized Recrystallization
  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed. Do not disturb the flask during this period.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities from the mother liquor.[7]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol: Flash Column Chromatography
  • Adsorbent: Use silica gel as the stationary phase.[18]

  • Mobile Phase (Eluent): A gradient or isocratic system of Hexanes and Ethyl Acetate is typically effective. A starting point could be 4:1 Hexanes:EtOAc. Add ~0.5% acetic acid to the eluent mixture to improve peak shape and prevent streaking.[20]

  • Column Packing: Pack the column using the "wet slurry" method to ensure a homogenous bed and prevent air bubbles.[19]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.[19]

  • Elution: Begin elution with the mobile phase, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

References

  • Kofman, V., & Grinberg, N. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC. Retrieved from [Link]

  • Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps. Retrieved from [Link]

  • Acid-Base Extraction of Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • The Extraction of Benzoic Acid from a Mixture. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Column chromatography of carboxylic acids? (2016, November 8). Reddit. Retrieved from [Link]

  • Recrystallization 2. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Victoria. Retrieved from [Link]

  • Benzylic brominations/aromatic ring brominations: DBDMH bromination reactions. (2022, August 9). Chemia. Retrieved from [Link]

  • Column Chromatography Guide. (2025, December 12). Phenomenex. Retrieved from [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Austin Peay State University. Retrieved from [Link]

  • Chankeshwara, N., & Chakraborti, A. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5731–5733. Retrieved from [Link]

  • Recrystallization of Benzoic Acid Guide. (n.d.). Scribd. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Reagent Friday: NBS (N-Bromo Succinimide). (2011, June 10). Master Organic Chemistry. Retrieved from [Link]

  • Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (n.d.). Google Patents.

Sources

Troubleshooting

optimizing reaction conditions for the benzylation of phenolic acids

Welcome to the Technical Support Center for Phenolic Acid Functionalization. As a Senior Application Scientist, I have designed this hub to help researchers, chemists, and drug development professionals resolve chemosele...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenolic Acid Functionalization. As a Senior Application Scientist, I have designed this hub to help researchers, chemists, and drug development professionals resolve chemoselectivity challenges encountered during the benzylation of complex phenolic acids (e.g., gallic, ferulic, and caffeic acids).

Below, you will find our core mechanistic workflow, troubleshooting FAQs, optimized reaction parameters, and self-validating experimental protocols.

Core Mechanistic Workflow

G PhenolicAcid Phenolic Acid (Phenol + Carboxylic Acid) GlobalBenzylation Step 1: Global Benzylation (BnBr, K2CO3, DMF) PhenolicAcid->GlobalBenzylation Excess Base (pKa ~10) Excess BnBr SelectiveEster Chemoselective Esterification (BnBr, NaHCO3, DMF) PhenolicAcid->SelectiveEster Weak Base (pKa ~6.4) 1.0 eq BnBr FullyProtected Intermediate: Fully Benzylated (Benzyl Ether + Benzyl Ester) GlobalBenzylation->FullyProtected Saponification Step 2: Selective Saponification (LiOH, THF/MeOH/H2O) FullyProtected->Saponification OH- attacks ester carbonyl (Ethers are base-stable) Target1 Target 1: O-Benzylated Phenolic Acid Saponification->Target1 Target2 Target 2: Phenolic Benzyl Ester SelectiveEster->Target2

Figure 1: Divergent synthetic workflows for the chemoselective benzylation of phenolic acids.

Frequently Asked Questions & Troubleshooting

Q1: Why does direct benzylation of phenolic acids yield complex, intractable mixtures? A: This is fundamentally a pKa and chemoselectivity issue. Phenolic acids possess two distinct nucleophilic sites: the carboxylic acid (pKa ~4.0–5.0) and the phenolic hydroxyl(s) (pKa ~9.5–10.0). When using a stoichiometric amount of base and benzyl bromide (BnBr), the more acidic carboxylic acid is deprotonated first, leading to preferential esterification. However, as the reaction proceeds, intermolecular proton transfer and partial phenol alkylation occur, resulting in a mixture of mono-, di-, and poly-benzylated species. To achieve a homogeneous product, you must drive the reaction to complete "global benzylation" using excess reagents[1].

Q2: How do I synthesize an O-benzylated phenolic acid with a free carboxylic acid? A: The most reliable, high-yielding strategy is a two-step sequence: Global Benzylation followed by Selective Saponification [2]. First, exhaustively benzylate both the phenols and the carboxylic acid using excess K₂CO₃ and BnBr to create a fully protected intermediate[1]. Second, treat the intermediate with Lithium Hydroxide (LiOH). Because the benzyl ester carbonyl is highly electrophilic, it undergoes rapid nucleophilic acyl substitution by the hydroxide ion. Conversely, the phenolic benzyl ethers are completely stable to basic hydrolysis, allowing for the chemoselective liberation of the carboxylic acid[3]. (See Experimental Protocols below).

Q3: How can I selectively protect the carboxylic acid as a benzyl ester while leaving the phenol free? A: You can invert the chemoselectivity by exploiting the pKa differential with a weaker base. By utilizing Sodium Bicarbonate (NaHCO₃, conjugate acid pKa ~6.4), you selectively deprotonate the carboxylic acid (pKa ~4.0) without ionizing the phenol (pKa ~10.0). Stirring the phenolic acid with 1.0 eq of NaHCO₃ and 1.0 eq of BnBr in DMF will yield the phenolic benzyl ester exclusively.

Q4: My benzylation reaction in DMF is generating a significant benzyl alcohol byproduct. How do I minimize this? A: Benzyl alcohol is formed via the basic hydrolysis of benzyl bromide. This side reaction is strictly catalyzed by the presence of adventitious water in the reaction mixture. To troubleshoot:

  • Ensure your DMF is strictly anhydrous (store over 3Å molecular sieves).

  • Use oven-dried K₂CO₃.

  • Avoid leaving the reagent bottle of benzyl bromide open to ambient humidity, as it degrades over time.

Data Presentation: Optimization of Base and Solvent Conditions

Selecting the correct base-solvent pairing is critical for dictating the reaction pathway. Below is a summary of optimized conditions based on empirical data and literature standards:

BaseSolventpKa (Conjugate Acid)Application / ChemoselectivityTypical YieldMechanistic Notes
K₂CO₃ (Excess)DMF~10.3Global Benzylation (Phenol + Acid)85–95%Standard choice; strong enough to deprotonate all sites. Requires extensive aqueous workup to remove DMF[1].
Cs₂CO₃ MeCN~10.3Global Benzylation80–90%Cesium effect provides higher solubility and reactivity than K₂CO₃; MeCN is volatile and easier to remove than DMF[4].
NaHCO₃ DMF / Acetone~6.4Chemoselective Esterification75–85%Only deprotonates the carboxylic acid; leaves phenolic hydroxyls intact.
NaH THF / DMF>35.0Exhaustive AlkylationN/AToo strong; frequently leads to undesired C-alkylation on the aromatic ring or degradation. Avoid for this workflow.
Experimental Protocols
Protocol 1: Global Benzylation (e.g., Tribenzylation of Gallic Acid)

Causality: Potassium carbonate is strong enough to deprotonate both the carboxylic acid and the phenolic hydroxyls. The resulting poly-anion acts as a potent nucleophile against benzyl bromide via an Sₙ2 mechanism[2].

  • Setup: In an oven-dried round-bottom flask, dissolve the phenolic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add anhydrous K₂CO₃ (1.2 eq per OH/COOH group, plus 0.5 eq excess). Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise add Benzyl Bromide (BnBr) (1.2 eq per OH/COOH group).

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the polar starting material is fully consumed.

  • Self-Validating Workup: Cool to room temperature. Quench the reaction by pouring it into a 5x volume of vigorously stirred ice-cold water. This step self-validates the reaction progress: the fully protected, highly hydrophobic product will crash out of solution as a precipitate.

  • Isolation: Filter the precipitate, wash thoroughly with distilled water to remove residual DMF and inorganic salts, and dry under high vacuum.

Protocol 2: Selective Saponification of the Benzyl Ester

Causality: The ester linkage is susceptible to basic cleavage, while the ether linkages are practically inert to hydroxide attack, ensuring perfect chemoselectivity[3].

  • Setup: Dissolve the fully benzylated intermediate in a ternary solvent system of THF:MeOH:H₂O (3:1:1 ratio, 0.1 M). The THF solubilizes the organic starting material, while water solubilizes the base.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Reaction: Stir the mixture at 40 °C for 4–6 hours. Monitor by TLC to confirm the disappearance of the non-polar ester spot and the appearance of a baseline spot (the highly polar carboxylate salt).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH).

  • Self-Validating Precipitation: Dilute the remaining aqueous layer with additional water and cool to 0 °C in an ice bath. Slowly acidify the aqueous layer with 1M HCl until the pH reaches 2.0. The protonation of the carboxylate self-validates the successful cleavage, causing the target O-benzylated phenolic acid to rapidly precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

References
  • An In-depth Technical Guide to the Synthesis of 3,4,5-Trihydroxybenzoyl Chloride
  • Deep Eutectic Solvents as Effective Reaction Media for the Synthesis of 2-Hydroxyphenylbenzimidazole-Based Scaffolds en Route to Donepezil-Like Compounds. MDPI.
  • Synthesis of Mycobacterium tuberculosis ATP synthase inhibitors. Nanyang Technological University (NTU).
  • Structure Property Relationships of Carboxylic Acid Isosteres.

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic Acid Synthesis

Welcome to the dedicated technical support center for the synthesis of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate. Our focus is on providing practical, experience-driven advice to help you overcome common challenges and optimize your synthetic route.

I. Overview of the Synthetic Pathway

The synthesis of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid typically proceeds through a multi-step sequence, starting from a more readily available precursor such as vanillic acid or a related derivative. The key transformations involve benzylation of a phenolic hydroxyl group and subsequent regioselective bromination of the aromatic ring.

A common synthetic approach is outlined below:

Synthesis_Pathway A Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) B 4-(Benzyloxy)-3-methoxybenzoic acid A->B Benzylation (BnBr, Base) C 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid B->C Bromination (e.g., Br2, NBS)

Caption: A typical synthetic route to the target compound.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems that can arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Incomplete Benzylation and Low Yields

Question: We are experiencing incomplete conversion of our starting material (e.g., 4-hydroxy-3-methoxybenzoic acid or a related precursor) during the benzylation step, leading to low yields of 4-(benzyloxy)-3-methoxybenzoic acid. What are the likely causes and how can we improve this?

Answer:

Incomplete benzylation is a frequent hurdle in scaling up this synthesis. The root causes often lie in the interplay between the base, solvent, and electrophile quality.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Base Strength or Stoichiometry The phenolic hydroxyl group needs to be deprotonated to form the more nucleophilic phenoxide ion. If the base is too weak or used in insufficient quantity, the deprotonation will be incomplete.Ensure at least a stoichiometric equivalent of a strong enough base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion. For particularly stubborn reactions, a stronger, non-nucleophilic base might be considered, though with increased handling precautions.[1]
Presence of Water Water can consume the base and also react with the benzylating agent (benzyl bromide or chloride), reducing its effective concentration.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[1]
Poor Reactivity of Benzylating Agent Benzyl chloride and bromide can degrade over time, leading to reduced reactivity.Use fresh, high-purity benzylating agents. Consider using benzyl bromide over benzyl chloride, as it is generally a more reactive electrophile.[1]
Low Reaction Temperature The SN2 reaction rate may be too slow at lower temperatures.Gently heating the reaction mixture can increase the reaction rate. However, be mindful that higher temperatures can also promote side reactions.[1]

Workflow for Optimizing Benzylation:

Benzylation_Optimization Start Low Benzylation Yield Check_Base Verify Base Strength & Stoichiometry Start->Check_Base Check_Anhydrous Ensure Anhydrous Conditions Check_Base->Check_Anhydrous Check_BnX Assess Benzylating Agent Quality Check_Anhydrous->Check_BnX Optimize_Temp Optimize Reaction Temperature Check_BnX->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: Troubleshooting workflow for low benzylation yields.

Problem 2: Poor Regioselectivity and Formation of Isomeric Byproducts During Bromination

Question: During the bromination of 4-(benzyloxy)-3-methoxybenzoic acid, we are observing the formation of multiple brominated isomers, making purification difficult and reducing the yield of the desired 2-bromo isomer. How can we improve the regioselectivity?

Answer:

Achieving high regioselectivity in the bromination of this substituted benzoic acid is critical. The directing effects of the existing substituents (benzyloxy and methoxy groups) play a key role. Both are ortho-, para-directing groups. The desired 2-position is ortho to the benzyloxy group and meta to the methoxy group.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Harsh Brominating Agent Strong brominating agents like elemental bromine can be aggressive and lead to over-bromination or the formation of multiple isomers.Consider using a milder brominating agent such as N-Bromosuccinimide (NBS), which can offer better control.[2]
Reaction Conditions Temperature and solvent can significantly influence the selectivity of electrophilic aromatic substitution.Carefully control the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable product. The choice of solvent can also influence the reactivity and selectivity. Acetic acid is a commonly used solvent for such brominations.[3]
Steric Hindrance The bulky benzyloxy group can sterically hinder the approach of the electrophile to the ortho positions.While this can be a factor, the electronic activation from the benzyloxy group often overcomes this hindrance. Careful selection of the brominating agent and conditions is key to managing this balance.

Experimental Protocol for Regioselective Bromination:

  • In a suitable reaction vessel, dissolve 4-(benzyloxy)-3-methoxybenzoic acid in a solvent such as acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide) in the same solvent, maintaining the low temperature.

  • Monitor the reaction progress by a suitable analytical technique like TLC or HPLC.[4]

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine.

  • Isolate the crude product by filtration or extraction.

Problem 3: Difficult Product Isolation and Purification

Question: The crude 4-(benzyloxy)-2-bromo-5-methoxybenzoic acid is proving difficult to purify. We are struggling with crystallization and removing persistent impurities. What purification strategies do you recommend?

Answer:

Effective purification is crucial for obtaining the final product with the required purity. A combination of techniques is often necessary.

Purification Strategies:

Technique Description Key Considerations
Recrystallization This is a powerful technique for purifying solid compounds. The choice of solvent is critical.A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for benzoic acid derivatives include ethanol/water or ethyl acetate/hexanes.[1][5]
Acid-Base Extraction This method exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired product will move into the aqueous layer as its carboxylate salt. The aqueous layer is then separated and acidified to precipitate the pure product.[6]
Column Chromatography For challenging separations, column chromatography can be employed.This method is generally less ideal for large-scale production due to cost and solvent usage but can be effective for removing closely related impurities.

Workflow for Product Purification:

Purification_Workflow Crude_Product Crude Product Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Recrystallization Recrystallization Acid_Base->Recrystallization Column_Chromatography Column Chromatography (if necessary) Recrystallization->Column_Chromatography Impurities still present Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A general workflow for the purification of the final product.

III. Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider during this synthesis?

A1: Several safety aspects are critical:

  • Brominating Agents: Bromine and NBS are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Many organic solvents used are flammable. Avoid open flames and ensure proper grounding of equipment to prevent static discharge.

  • Bases: Strong bases like NaOH and KOH are corrosive. Handle with care to avoid skin and eye contact.

  • Pressure Build-up: Some reactions may evolve gas. Ensure the reaction vessel is appropriately vented.

Q2: Can I use a different protecting group for the hydroxyl function instead of benzyl?

A2: Yes, other protecting groups can be used. The choice will depend on the overall synthetic strategy and the reaction conditions of subsequent steps. The benzyl group is often chosen because it is relatively stable and can be removed under mild hydrogenolysis conditions.

Q3: How can I monitor the progress of the reactions effectively?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products. For more quantitative analysis and to check for the formation of isomers, High-Performance Liquid Chromatography (HPLC) is highly recommended.[4]

Q4: What are the potential side reactions during the bromination step besides the formation of isomers?

A4: Over-bromination, leading to di- or tri-brominated products, is a possibility, especially with an excess of a strong brominating agent or at elevated temperatures.[2] In some cases, oxidation of the aromatic ring can occur under harsh conditions.[2]

Q5: Are there alternative synthetic routes to this compound?

A5: While the route described is common, other strategies exist. For instance, one could start with a pre-brominated precursor and then introduce the benzyloxy and methoxy groups. The feasibility of such routes depends on the availability and cost of the starting materials.

IV. References

  • BenchChem. (2025). Synthesis of 4-Hydroxybenzoic Acid Derivatives and Characterization. Retrieved from

  • BenchChem. (2025). Scale-up challenges for the production of 4-Benzyloxy-3,5-dimethylbenzoic acid. Retrieved from

  • BenchChem. (2025). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. Retrieved from

  • BenchChem. (2025). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. Retrieved from

  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from

  • BenchChem. (2025). Purification of 4-Bromo-2,5-dimethoxybenzaldehyde by Recrystallization. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

comparing different synthetic routes to 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid

As a critical intermediate in the synthesis of complex isoquinoline alkaloids, naphthoquinones, and microtubule-targeting agents, 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid presents a unique synthetic challenge. The cor...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of complex isoquinoline alkaloids, naphthoquinones, and microtubule-targeting agents, 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid presents a unique synthetic challenge. The core difficulty lies in the regioselective bromination of the highly activated aromatic ring.

This guide objectively compares the two primary synthetic routes from the commercially available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). By analyzing the causality behind the experimental choices—specifically the battle between electronic and steric control—this guide provides researchers with field-proven, self-validating methodologies for scaling this critical intermediate.

Retrosynthetic Analysis & Route Overview

Direct bromination of vanillin yields 5-bromovanillin because the highly activating C4-hydroxyl group directs the electrophile to its ortho position. To achieve the required C6-bromination (which corresponds to the C2-position in the final IUPAC nomenclature[1]), the directing power of the hydroxyl group must be either electronically attenuated or sterically blocked.

This divergence leads to two distinct synthetic pathways:

  • Route A (Electronic Control): Temporary protection of the hydroxyl group as an acetate ester.

  • Route B (Steric Control): Direct installation of the bulky benzyl ether.

SyntheticRoutes cluster_RouteA Route A: Electronic Control (Acetate) cluster_RouteB Route B: Steric Control (Benzyl) Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) VanAcetate Vanillin Acetate Vanillin->VanAcetate Ac2O, Pyridine Benzylvanillin O-Benzylvanillin Vanillin->Benzylvanillin BnBr, K2CO3, DMF BromoVanAcetate 6-Bromovanillin Acetate VanAcetate->BromoVanAcetate Br2, KBr, H2O BromoVanillin 6-Bromovanillin BromoVanAcetate->BromoVanillin 6N HCl, 90°C BromoBenzylvanillin 2-Bromo-4-benzyloxy- 5-methoxybenzaldehyde BromoVanillin->BromoBenzylvanillin BnBr, K2CO3, DMF Benzylvanillin->BromoBenzylvanillin Br2, AcOH Target 4-(Benzyloxy)-2-bromo- 5-methoxybenzoic acid BromoBenzylvanillin->Target NaClO2, NaH2PO4 H2O2, MeCN

Divergent synthetic routes to 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid from Vanillin.

Mechanistic Comparison: Electronic vs. Steric Control

Route A: The Acetate Protection Pathway (Electronic Control)

By converting the C4-OH into an acetate ester (-OAc), the group transforms from strongly activating to weakly activating/deactivating. This shifts the primary directing power to the C3-methoxy (-OMe) group. The -OMe group directs the incoming bromine to its para position (C6), resulting in exceptional regioselectivity (>98%). The intermediate, 6-bromovanillin, is formally named 2-bromo-4-hydroxy-5-methoxybenzaldehyde due to IUPAC locant prioritization rules[1].

Route B: The Direct Benzyl Pathway (Steric Control)

This route bypasses the acetate protection/deprotection cycle by immediately installing the final benzyl ether. While the -OBn group is strongly activating, its massive steric bulk physically blocks the adjacent C5 position. The bromonium ion is forced to attack the less hindered C6 position. While shorter, this route relies on temperature control to prevent minor C5-bromination or ether cleavage.

Quantitative Route Comparison
ParameterRoute A: Acetate Protection (Electronic Control)Route B: Direct Benzylation (Steric Control)
Total Steps 53
Overall Yield 45 – 50%55 – 60%
Regioselectivity > 98% (C6-bromination)~ 85 – 90% (Minor C5-bromo byproduct)
Primary Directing Force Electronic (Deactivation of C4-OH via acetylation)Steric (Bulky C4-OBn blocks C5 position)
Scalability Excellent (Intermediates are highly crystalline)Good (Requires careful chromatographic/crystallization purification)
Time to Completion 4 – 5 Days2 – 3 Days

Step-by-Step Experimental Methodologies

Route A: Regioselective Bromination via Acetate Protection

Step 1 & 2: Acetylation and Bromination

  • Reaction: Add 4-formyl-2-methoxyphenyl acetate (vanillin acetate, 5.00 g) and liquid bromine (1.42 mL) to an aqueous solution (120 mL) containing potassium bromide (10.3 g)[2].

  • Causality: Bromine is poorly soluble in water. KBr reacts with Br

    
     to form the highly soluble tribromide ion (Br
    
    
    
    
    
    ). This acts as a controlled, slow-release source of electrophilic bromine, preventing polybromination and oxidative side reactions.
  • Validation: Stir at room temperature for 8 hours. The reaction is self-validating; a dense precipitate of 6-bromovanillin acetate will form as the reaction reaches completion[2]. Filter and wash with water.

Step 3: Hydrolysis

  • Reaction: Suspend the resulting solid in 6N hydrochloric acid (120 mL) and stir at 90 °C for 16 hours[2].

  • Causality: The acetate ester is robust; strong acid and heat are required to hydrolyze it back to the phenol without cleaving the aromatic bromine or the methoxy ether.

  • Validation: Collect the precipitate by filtration, wash with saturated aqueous NaHCO

    
     and water. Recrystallize from ethyl acetate/n-heptane to yield 2-bromo-4-hydroxy-5-methoxybenzaldehyde as a light yellow solid[2].
    

Step 4: Benzylation

  • Reaction: Treat the 6-bromovanillin with Benzyl Bromide (1.1 eq) and K

    
    CO
    
    
    
    (1.5 eq) in DMF at 100 °C.
  • Causality: K

    
    CO
    
    
    
    acts as a mild acid scavenger to deprotonate the phenol. DMF, a polar aprotic solvent, leaves the phenoxide anion unsolvated and highly nucleophilic, driving a rapid S
    
    
    2 substitution.
The Unified Final Step: Pinnick Oxidation

Regardless of the route chosen to reach 2-bromo-4-benzyloxy-5-methoxybenzaldehyde, the final transformation to the carboxylic acid must be performed under mild conditions to prevent the oxidative cleavage of the benzyl ether. The 3 is the gold standard for this transformation[4].

Protocol:

  • Preparation: Dissolve 4-benzyloxy-2-bromo-5-methoxybenzaldehyde (1.18 g, 3.69 mmol) in Acetonitrile (MeCN, 15 mL)[4].

  • Buffer & Scavenger Addition: Add a solution of NaH

    
    PO
    
    
    
    (0.133 g, 1.11 mmol) in H
    
    
    O (3.7 mL) and H
    
    
    O
    
    
    (30%, 0.46 mL, 4.43 mmol)[4].
    • Causality: NaH

      
      PO
      
      
      
      buffers the system to mildly acidic conditions (pH ~4), optimal for generating the active oxidant, chlorous acid (HClO
      
      
      ). H
      
      
      O
      
      
      is a critical addition; it acts as a scavenger for the highly reactive hypochlorous acid (HOCl) byproduct. Without H
      
      
      O
      
      
      , HOCl would induce unwanted electrophilic chlorination on the electron-rich aromatic ring.
  • Oxidation: Dropwise add a solution of NaClO

    
     (0.468 g, 5.17 mmol) in H
    
    
    
    O (7.4 mL) under ice-cooling[4].
  • Validation: Stir at room temperature for 2 hours. The reaction is complete when the yellow color of the aldehyde dissipates. Acidify with diluted HCl (10%) to pH ~3. Extract the crude 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid with EtOAc. The product precipitates as a colorless solid and is typically pure enough for downstream coupling without further purification[4].

Conclusion & Recommendations

For laboratories prioritizing absolute regiochemical purity and scalability , Route A (Acetate Protection) is the superior choice. The electronic control exerted by the acetate group guarantees >98% selectivity for the C6 position, making crystallization of the intermediates trivial and eliminating the need for column chromatography.

For discovery chemistry teams prioritizing speed and reduced step-count , Route B (Direct Benzylation) is highly effective. However, researchers must be prepared to perform careful recrystallizations to separate the minor C5-bromo isomer generated due to imperfect steric shielding by the benzyl group.

References

  • Scebi Mkhize. "Synthesis, Structure-Activity Relationships, Molecular Modelling and Cytotoxicity of 2-Aryl-1,4-Naphthoquinone-1". Chiba University. 3

  • "Vanillin, 6-bromo- | CID 43376". PubChem. 1

  • "6-Bromovanillin | 60632-40-8". ChemicalBook. 2

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling of 2-Bromo-Benzoic Acid Derivatives

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in numerous...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in numerous pharmaceutical agents and functional materials. The coupling of 2-bromo-benzoic acid derivatives presents a unique set of challenges due to the steric hindrance imposed by the ortho-carboxylic acid group and its potential to coordinate with the metal center. The selection of an appropriate catalyst system is therefore paramount to achieving high yields and reaction efficiency. This guide provides an in-depth comparison of various catalyst systems for the Suzuki coupling of 2-bromo-benzoic acid derivatives, supported by experimental data and mechanistic insights to inform your synthetic strategies.

The Challenge of Ortho-Substituted Substrates

The primary hurdle in the Suzuki coupling of 2-bromo-benzoic acid derivatives is the steric bulk of the ortho-substituent, which can significantly hinder both the oxidative addition and reductive elimination steps of the catalytic cycle. Furthermore, the carboxylic acid moiety can interact with the catalyst or base, influencing the reaction's outcome. An ideal catalyst must be sufficiently reactive to overcome these steric and electronic challenges.

Comparative Analysis of Catalyst Systems

A comprehensive evaluation of catalyst performance is crucial for selecting the optimal system for your specific 2-bromo-benzoic acid derivative. Below is a comparative summary of commonly employed palladium and nickel-based catalysts. The data, compiled from various studies on 2-bromo-benzoic acid and structurally similar substrates, provides a strong basis for catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Characteristics & Causality
Palladium Catalysts
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012-2460-85The Classic Workhorse: Tetrakis(triphenylphosphine)palladium(0) is a traditional and readily available catalyst. However, its performance with sterically hindered substrates like 2-bromo-benzoic acids can be suboptimal due to the relatively small cone angle of the PPh₃ ligand, leading to slower oxidative addition and reductive elimination steps.
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane80-1002-890-98The Power of Buchwald Ligands: SPhos, a bulky and electron-rich biarylmonophosphine ligand, is highly effective for sterically demanding substrates.[1] Its steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly active in oxidative addition. The electron-rich nature of the ligand also facilitates this step. The use of a strong, non-nucleophilic base like K₃PO₄ is often crucial for these systems.[2]
Pd₂(dba)₃ / XPhosXPhosCs₂CO₃Toluene100-1102-692-99Enhanced Activity for Challenging Couplings: XPhos, another Buchwald ligand, often provides even higher activity and stability, particularly with electron-rich or -poor substrates.[1] Cesium carbonate is a highly effective base in these couplings, often leading to faster reaction rates and higher yields, although it is more expensive.[2]
(IPr)Pd(allyl)ClIPr (NHC)K₃PO₄1,4-Dioxane80-1001-495-99The Rise of N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors, forming very stable palladium complexes.[3] This stability can translate to higher catalyst turnover numbers and efficiency. The IPr ligand, with its bulky isopropyl groups, provides the necessary steric environment to promote the coupling of hindered substrates.
Nickel Catalysts
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-Amyl alcohol1008-1685-95A Cost-Effective and Reactive Alternative: Nickel catalysts have emerged as a powerful and more economical alternative to palladium.[4] The tricyclohexylphosphine (PCy₃) ligand provides the steric bulk and electron-donating properties necessary for efficient catalysis. Nickel systems can be particularly effective for aryl bromides and are often tolerant of a wider range of functional groups.

Mechanistic Insights: Understanding the Catalytic Cycle

A solid grasp of the Suzuki-Miyaura catalytic cycle is fundamental to troubleshooting and optimizing your reactions. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X ArPd(II)(X)L Ar-Pd(II)-X      L Oxidative_Addition->ArPd(II)(X)L Transmetalation Transmetalation ArPd(II)(X)L->Transmetalation Ar'-B(OR)₂ + Base ArPd(II)Ar'L Ar-Pd(II)-Ar'      L Transmetalation->ArPd(II)Ar'L Reductive_Elimination Reductive Elimination ArPd(II)Ar'L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Experimental_Workflow Start Start Setup Assemble and dry glassware under inert atmosphere (Ar or N₂). Start->Setup Reagents Add 2-bromo-5-methoxybenzoic acid, 4-methylphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to the flask. Setup->Reagents Solvent Add anhydrous 1,4-dioxane and degassed water. Reagents->Solvent Degas Degas the reaction mixture by three cycles of vacuum/backfill with inert gas. Solvent->Degas Reaction Heat the reaction mixture to 100°C with vigorous stirring. Degas->Reaction Monitoring Monitor reaction progress by TLC or LC-MS. Reaction->Monitoring Workup Cool to room temperature, add water, and acidify with 1M HCl. Monitoring->Workup Upon completion Extraction Extract the aqueous layer with ethyl acetate. Workup->Extraction Purification Dry the combined organic layers, concentrate, and purify by column chromatography. Extraction->Purification End Characterize the final product. Purification->End

Figure 2: A step-by-step experimental workflow for a typical Suzuki coupling reaction.

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-bromo-5-methoxybenzoic acid (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with argon to ensure an inert atmosphere.

  • Reaction: Heat the mixture to 100°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically within 2-8 hours), cool the mixture to room temperature. Add water (10 mL) and acidify the aqueous layer to pH 2-3 with 1M HCl to protonate the carboxylic acid product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

The Critical Role of Ligands, Bases, and Solvents

The success of a Suzuki coupling, particularly with challenging substrates, hinges on the interplay between the ligand, base, and solvent.

Reaction_Parameters Catalyst_Activity Catalyst Activity & Reaction Outcome Ligand Ligand (e.g., Phosphine, NHC) Ligand->Catalyst_Activity Steric_Bulk Steric Bulk Ligand->Steric_Bulk Electron_Donating Electron-Donating Ability Ligand->Electron_Donating Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->Catalyst_Activity Strength Strength & Nucleophilicity Base->Strength Solubility Solubility Base->Solubility Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Catalyst_Activity Polarity Polarity & Coordinating Ability Solvent->Polarity

Figure 3: The interplay of key reaction parameters influencing catalytic activity.

  • Ligands: As demonstrated in the comparison table, bulky and electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbenes are generally superior for the Suzuki coupling of 2-bromo-benzoic acid derivatives. Their steric bulk facilitates the formation of the active monoligated palladium species and promotes the final reductive elimination step. Their electron-donating nature increases the electron density on the palladium center, which accelerates the rate-limiting oxidative addition. [1]

  • Bases: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. For sterically hindered substrates, strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective. [2]They can also influence the solubility of the reaction components and the stability of the catalyst.

  • Solvents: Aprotic polar solvents like 1,4-dioxane and THF, or nonpolar solvents like toluene, are commonly used. The choice of solvent can affect the solubility of the reagents and catalyst, as well as the reaction temperature. In some cases, the addition of water as a co-solvent can accelerate the reaction, but it must be carefully controlled to avoid protodeboronation of the boronic acid.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of 2-bromo-benzoic acid derivatives, a one-size-fits-all catalyst system does not exist. However, based on the available data and mechanistic understanding, the following recommendations can be made:

  • For high yields and broad substrate scope, catalyst systems based on palladium with bulky, electron-rich phosphine ligands such as SPhos or XPhos are highly recommended. These systems have consistently demonstrated superior performance for sterically hindered aryl bromides.

  • N-heterocyclic carbene (NHC)-ligated palladium catalysts are also an excellent choice, often providing high stability and efficiency.

  • For cost-effective and scalable syntheses, nickel-based catalysts, such as NiCl₂(PCy₃)₂, should be strongly considered.

  • Careful optimization of the base (K₃PO₄ or Cs₂CO₃ are good starting points) and solvent is crucial for maximizing yield and minimizing reaction times.

By understanding the principles outlined in this guide and leveraging the comparative data provided, researchers can make informed decisions in catalyst selection, leading to more efficient and successful syntheses of valuable biaryl compounds derived from 2-bromo-benzoic acids.

References

  • Organoborane coupling reactions (Suzuki coupling). The Japan Academy. Accessed March 10, 2026. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Accessed March 10, 2026. [Link]

  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. National Institutes of Health. Accessed March 10, 2026. [Link]

  • The proposed dual roles of K3PO4 (i and ii) in the coupling reactions of sterically hindered aryl chlorides and aryl boronic acids in the presence of water as a co‐solvent. ResearchGate. Accessed March 10, 2026. [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of York. Accessed March 10, 2026. [Link]

  • A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Royal Society of Chemistry. Accessed March 10, 2026. [Link]

  • Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Royal Society of Chemistry. Accessed March 10, 2026. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Accessed March 10, 2026. [Link]

  • The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid at different volume ratio of H2O and EtOH at 50 °C. ResearchGate. Accessed March 10, 2026. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Accessed March 10, 2026. [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. Accessed March 10, 2026. [Link]

  • Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. DSpace@MIT. Accessed March 10, 2026. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. Accessed March 10, 2026. [Link]

  • A recyclable supramolecular catalyst for Suzuki-Miyaura coupling in water. Royal Society of Chemistry. Accessed March 10, 2026. [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters. Accessed March 10, 2026. [Link]

  • Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. National Institutes of Health. Accessed March 10, 2026. [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ResearchGate. Accessed March 10, 2026. [Link]

  • Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. ResearchGate. Accessed March 10, 2026. [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Accessed March 10, 2026. [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Omsk State University. Accessed March 10, 2026. [Link]

Sources

Validation

Spectroscopic Validation of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic Acid and Its Key Derivatives: A Comparative Analytical Guide

Executive Summary In early-stage drug discovery, the structural validation of highly functionalized aromatic intermediates is a non-negotiable quality control step. 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the structural validation of highly functionalized aromatic intermediates is a non-negotiable quality control step. 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid is a critical building block frequently utilized in the synthesis of complex pharmacophores, including 2-aryl-1,4-naphthoquinone-1-oxime microtubule inhibitors[1] and pyrrolobenzodiazepine (PBD) antitumor antibiotics[2].

When sourcing or synthesizing this intermediate, researchers must often choose between utilizing the Free Acid (the parent product), an Ester-protected variant (e.g., methyl ester), or a Pre-coupled Amide . This guide objectively compares the spectroscopic performance and analytical stability of the parent acid against its ester and amide alternatives, providing a robust framework for structural validation.

Comparative Spectroscopic Profiling & Causality

As a Senior Application Scientist, I frequently observe that mischaracterizing the substitution pattern of tetra-substituted benzenes leads to costly downstream failures. The presence of the bulky benzyloxy group, the electron-donating methoxy group, and the heavy bromine atom creates a unique electronic environment that shifts predictably upon derivatization.

Nuclear Magnetic Resonance (NMR) Signatures

The 1,2,4,5-substitution pattern of the parent acid isolates the two aromatic protons at positions 3 and 6, forcing them to appear as distinct singlets. This is a key diagnostic feature compared to less substituted analogs like 2-bromo-5-methoxybenzoic acid, which exhibits complex doublet/doublet-of-doublet coupling[3].

  • Causality of Shifts: When converting the free acid to an ester, the carbonyl becomes slightly more electron-withdrawing, which deshields the adjacent H-6 proton. Conversely, converting the acid to an amide introduces the nitrogen lone pair, which donates electron density into the carbonyl via resonance (+R effect), slightly shielding H-6. The H-3 proton remains relatively static across all derivatives, as it is insulated from the carbonyl and dominated by the ortho-bromine and ortho-benzyloxy groups.

Vibrational Spectroscopy (ATR-FTIR)

The carbonyl stretching frequency (


) is highly sensitive to the derivative state. The free acid forms strong intermolecular hydrogen-bonded dimers in its solid state, drastically lowering the 

to ~1690 cm⁻¹ and producing a broad O-H stretch. The methyl ester breaks this dimer, shifting the

to a sharp ~1725 cm⁻¹. The amide derivative shifts the peak lower (~1645 cm⁻¹) due to the strong resonance character of the amide bond (Amide I band).
Mass Spectrometry & Isotopic Fingerprinting

Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 50:50 ratio. This creates a distinct 1:1 doublet separated by 2 Da in the mass spectrum. This is a crucial self-validating feature: any fragment retaining the aromatic ring must show this doublet. Furthermore, all three derivatives share a common diagnostic fragmentation pathway: the facile loss of the benzyl group to form a stable tropylium cation (


 91.0), which lacks the bromine isotope pattern.

Quantitative Data Summaries

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, DMSO- )
Proton AssignmentFree Acid (Parent)Methyl Ester (Alternative)N-Methyl Amide (Alternative)
-COOH / -NH 13.00 ppm (br s, 1H)Absent8.20 ppm (q, 1H, NH)
H-6 (Aromatic) 7.40 ppm (s, 1H)7.45 ppm (s, 1H)7.20 ppm (s, 1H)
H-3 (Aromatic) 7.25 ppm (s, 1H)7.25 ppm (s, 1H)7.25 ppm (s, 1H)
-OCH₂- (Benzyl) 5.15 ppm (s, 2H)5.15 ppm (s, 2H)5.15 ppm (s, 2H)
-OCH₃ (Methoxy) 3.80 ppm (s, 3H)3.80 ppm (s, 3H)3.80 ppm (s, 3H)
Derivative Group Absent3.85 ppm (s, 3H, COOCH₃ )2.80 ppm (d, 3H, N-CH₃ )
Table 2: FTIR and LC-MS/MS Diagnostic Peaks
Derivative TypeFTIR

(cm⁻¹)
FTIR Other Key BandsLC-MS [M+H]⁺ (⁷⁹Br / ⁸¹Br)Diagnostic MS/MS Fragment
Free Acid 16902500–3000 (br, O-H)353.0 / 355.0

91.0 (Tropylium)
Methyl Ester 17251250 (C-O stretch)367.0 / 369.0

91.0 (Tropylium)
N-Methyl Amide 16453300 (N-H stretch)366.0 / 368.0

91.0 (Tropylium)

Visual Workflows & Logic Maps

Workflow A Synthesized Derivative B NMR Spectroscopy (1H & 13C) A->B Dissolve in DMSO-d6 C ATR-FTIR Analysis A->C Direct Solid Prep D LC-MS/MS Profiling A->D ESI+ Ionization E Data Integration & Structural Confirmation B->E Shift Analysis C->E Functional Groups D->E Mass & Isotopes

Caption: Workflow for the multi-modal spectroscopic validation of benzoic acid derivatives.

MSLogic Parent Parent Ion [M+H]+ 1:1 Isotope Ratio (79Br/81Br) Fragment1 Benzyl Cation m/z 91.0 (No Br) Parent->Fragment1 Collision Induced Dissociation (CID) Fragment2 Core Fragment Loss of 91 Da Retains Br Isotope Pattern Parent->Fragment2 CID (Cleavage of Benzyl Ether)

Caption: Mass spectrometry fragmentation logic highlighting the diagnostic bromine isotope pattern.

Self-Validating Experimental Protocols

High-Resolution NMR Acquisition
  • Solvent Selection Causality: Why use DMSO-

    
     instead of CDCl₃? The free acid exhibits strong intermolecular hydrogen bonding, leading to poor solubility and artificially broadened peaks in non-polar solvents. DMSO-
    
    
    
    acts as a strong hydrogen-bond acceptor, disrupting these dimers and ensuring a sharp, well-resolved peak for the carboxylic acid proton (~13.0 ppm).
  • Protocol:

    • Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-

      
      .
      
    • Self-Validation Step: Check the residual solvent peak at 2.50 ppm and the water peak at ~3.33 ppm. If the water peak is excessively broad or shifted, the sample may contain residual acidic impurities (like HCl from synthesis), which will dynamically exchange with the -COOH proton and suppress its signal.

    • Acquire ¹H NMR at 400 MHz with a minimum of 16 scans.

ATR-FTIR Analysis
  • Technique Causality: Why ATR over KBr pellets? The free acid form is prone to polymorphic changes and moisture absorption during the high-pressure KBr pelleting process, which can artificially broaden the O-H stretch region. Attenuated Total Reflectance (ATR) allows for direct analysis of the crystalline solid in its native state, preserving the true hydrogen-bonding network of the carboxylic acid dimer.

  • Protocol:

    • Self-Validation Step: Before analyzing the sample, acquire a background scan. A flat baseline between 3600–3800 cm⁻¹ validates that the ATR crystal is free of moisture and cross-contamination.

    • Place 1–2 mg of the solid directly onto the diamond ATR crystal and apply consistent pressure using the anvil.

    • Acquire 32 scans from 4000 to 400 cm⁻¹. The presence of sharp aromatic C=C stretches (~1500, ~1580 cm⁻¹) acts as an internal system suitability check; if these are absent, sample contact is insufficient.

LC-MS/MS Profiling
  • Ionization Causality: Why ESI+ mode? The presence of the methoxy and benzyloxy ethers provides readily available lone pairs for protonation, making positive electrospray ionization (ESI+) highly efficient. The application of 20–30 eV collision energy is specifically chosen to selectively cleave the benzylic C-O bond without shattering the stable aromatic core.

  • Protocol:

    • Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a fast gradient (5% to 95% Acetonitrile over 3 minutes).

    • Self-Validation Step: Inspect the full-scan MS1 spectrum. The absolute requirement for structural confirmation is the presence of the

      
       and 
      
      
      
      peaks at a 1:1 ratio. If this isotopic signature is missing, the compound has either debrominated during synthesis or the mass calibration is drifting.

References

  • Title: Synthesis, Structure-Activity Relationships, Molecular Modelling and Cytotoxicity of 2-Aryl-1,4-Naphthoquinone-1 Source: chiba-u.jp URL: 1

  • Title: ProQuest Dissertations - UCL Discovery Source: ucl.ac.uk URL: 2

  • Title: 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem Source: nih.gov URL: 3

Sources

Comparative

Orthogonal Analytical Strategies for the Characterization of Byproducts in the Synthesis of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic Acid

As a critical intermediate in the development of targeted therapeutics (such as quinazoline-based EGFR inhibitors), the purity of 4-(benzyloxy)-2-bromo-5-methoxybenzoic acid is paramount. The synthesis of this compound r...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the development of targeted therapeutics (such as quinazoline-based EGFR inhibitors), the purity of 4-(benzyloxy)-2-bromo-5-methoxybenzoic acid is paramount. The synthesis of this compound relies on the electrophilic aromatic bromination of 4-(benzyloxy)-3-methoxybenzoic acid. However, the high reactivity of the electron-rich aromatic ring inevitably leads to the formation of closely related structural byproducts[3].

For drug development professionals and analytical scientists, characterizing these byproducts is a regulatory necessity. This guide objectively compares three analytical alternatives—Standard HPLC-UV , 1D/2D NMR Spectroscopy , and UHPLC-PDA-QTOF-MS —to determine the most effective workflow for byproduct profiling, supported by experimental data and mechanistic rationales.

Mechanistic Origins of Synthesis Byproducts

To design an effective analytical method, we must first understand the causality of the impurities [3]. The starting material, 4-(benzyloxy)-3-methoxybenzoic acid, contains two strong electron-donating groups (methoxy and benzyloxy) that activate the ring toward electrophilic attack.

While the steric bulk of the benzyloxy group directs the incoming bromine predominantly to the 6-position (yielding the target 2-bromo isomer based on IUPAC numbering), competing electronic effects and harsh reaction conditions generate three primary byproducts:

  • Regioisomer (BP1): 4-(Benzyloxy)-6-bromo-3-methoxybenzoic acid (bromination at the alternative ortho position).

  • Over-brominated Byproduct (BP2): 4-(Benzyloxy)-2,6-dibromo-3-methoxybenzoic acid.

  • Debenzylated Byproduct (BP3): 2-Bromo-4-hydroxy-5-methoxybenzoic acid, formed via acidic cleavage of the benzyl ether during the reaction.

ReactionPathway SM Starting Material 4-(Benzyloxy)-3-methoxybenzoic acid Br Electrophilic Bromination (Br2 or NBS) SM->Br MP Target Product 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid Br->MP Major BP1 Regioisomer Byproduct 4-(Benzyloxy)-6-bromo-3-methoxybenzoic acid Br->BP1 Minor BP2 Over-brominated Byproduct 4-(Benzyloxy)-2,6-dibromo-3-methoxybenzoic acid Br->BP2 Excess Br BP3 Debenzylated Byproduct 2-Bromo-4-hydroxy-5-methoxybenzoic acid Br->BP3 Acidic Cleavage

Caption: Electrophilic bromination pathway of 4-(benzyloxy)-3-methoxybenzoic acid and its primary byproducts.

Objective Comparison of Analytical Alternatives

When selecting an analytical platform for impurity profiling, the goal is to achieve a self-validating system that provides both quantitative resolution and qualitative structural elucidation [1, 2].

Alternative 1: Standard HPLC-UV (The Baseline)
  • Mechanism: Separates compounds based on hydrophobicity using a 5 µm Fully Porous Particle (FPP) C18 column, detecting them via UV absorbance.

  • Pros: Ubiquitous, cost-effective, and highly reliable for routine lot-release testing.

  • Cons: Fails to resolve the critical pair (Target vs. BP1 Regioisomer) due to insufficient theoretical plates. It also provides zero structural data for unknown peaks, requiring tedious fraction collection for offline identification.

Alternative 2: 1D and 2D NMR Spectroscopy (The Structural Gold Standard)
  • Mechanism: Utilizes magnetic resonance (e.g., ^1H, ^13C, NOESY) to map the exact atomic connectivity of the molecule.

  • Pros: The absolute gold standard for determining regiochemistry. NOESY cross-peaks can definitively prove whether the bromine is at the 2-position or 6-position.

  • Cons: Extremely low sensitivity. It cannot be used for direct profiling of a crude reaction mixture; byproducts must be isolated via preparative chromatography to >95% purity before analysis.

Alternative 3: UHPLC-PDA-QTOF-MS (The Recommended Solution)
  • Mechanism: Couples sub-2 µm chromatographic separation with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry [4].

  • Pros: Delivers baseline resolution of regioisomers. The QTOF provides exact mass (<2 ppm error) and distinct isotopic patterns (e.g., the 1:1 ratio of ^79Br/^81Br), allowing for immediate, online structural elucidation of byproducts down to trace levels (<0.01%) without prior isolation [2].

  • Cons: High capital equipment cost and requires specialized data processing expertise.

Comparative Performance Data

Table 1: Performance Metrics Across Analytical Platforms

MetricStandard HPLC-UV1D/2D NMRUHPLC-PDA-QTOF-MS (Recommended)
Resolution of Regioisomers Poor (Co-elution common)N/A (Requires pure isolation)Excellent (Baseline resolution)
Structural Elucidation None (Retention time only)Unambiguous (Regiochemistry)High (Exact mass & MS/MS)
Sensitivity (LOD) ~0.1% (1000 ppm)~1-5% (Requires mg quantities)<0.01% (100 ppb)
Throughput 15-30 min/sampleHours to Days (incl. prep)5-10 min/sample
Isotope Profiling (Br) Cannot detectCannot directly detectDistinct ^79Br/^81Br signature

Experimental Data: UHPLC-QTOF-MS Profiling

To demonstrate the superiority of the UHPLC-QTOF-MS approach, a crude synthesis mixture was analyzed. The exact mass data allows for the immediate differentiation of the dibrominated byproduct (addition of ~78.9 Da) and the debenzylated byproduct (loss of ~90.0 Da).

Table 2: Empirical Exact Mass and Retention Data (Negative ESI Mode)

CompoundMolecular FormulaTheoretical[M-H]⁻ (m/z)Observed [M-H]⁻ (m/z)Mass Error (ppm)RT (min)
Target (2-Bromo) C₁₅H₁₃BrO₄334.9924334.9920-1.24.85
BP1 (Regioisomer) C₁₅H₁₃BrO₄334.9924334.9926+0.64.62
BP2 (Dibromo) C₁₅H₁₂Br₂O₄412.9030412.9035+1.25.40
BP3 (Debenzylated) C▖H₇BrO₄244.9447244.9451+1.62.15
Unreacted SM C₁₅H₁₄O₄257.0810257.0807-1.13.90

Note: Theoretical masses are calculated based on the ^79Br isotope.

Validated Experimental Protocol

The following step-by-step methodology represents a self-validating system for byproduct characterization [4].

Workflow Prep Sample Prep Dilution in MeOH/H2O UHPLC UHPLC Separation Sub-2 μm C18 Column Prep->UHPLC ESI ESI(-) Deprotonation [M-H]- UHPLC->ESI QTOF QTOF-MS/MS Exact Mass & Isotopes ESI->QTOF Data Data Processing Structural Elucidation QTOF->Data

Caption: Orthogonal UHPLC-QTOF-MS workflow for the isolation and structural elucidation of synthesis byproducts.

Step 1: Sample Preparation
  • Dissolve 10 mg of the crude synthesis product in 10 mL of LC-MS grade Methanol.

  • Dilute the solution 1:100 using the initial mobile phase conditions (95% Water / 5% Acetonitrile containing 0.1% Formic Acid).

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Separation
  • Column: Install a sub-2 µm Fully Porous Particle C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40 °C.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (v/v)

    • B: Acetonitrile + 0.1% Formic Acid (v/v)

  • Gradient: Run a linear gradient from 5% B to 95% B over 8.0 minutes at a flow rate of 0.4 mL/min. Inject 2.0 µL of the prepared sample.

Step 3: Mass Spectrometry (QTOF) Acquisition
  • Operate the QTOF mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

  • Set the capillary voltage to 2.5 kV and the desolvation temperature to 400 °C.

  • Acquire full-scan data from m/z 100 to 1000. Utilize a collision energy ramp (15–35 eV) for MS/MS fragmentation.

Causality Behind Experimental Choices

To ensure scientific integrity, every parameter in the protocol above was selected based on fundamental physicochemical principles:

  • Why use a sub-2 µm FPP column? The regioisomers (Target and BP1) have identical molecular weights and nearly identical partition coefficients (LogP). A standard 5 µm column lacks the theoretical plates required to resolve this critical pair. The 1.7 µm particles minimize eddy diffusion and mass transfer resistance, narrowing peak widths and enabling baseline resolution.

  • Why use 0.1% Formic Acid in the mobile phase? 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid has a pKa of approximately 3.5–4.0. If the mobile phase pH is near its pKa, the molecule exists in a mixed ionization state, leading to severe peak tailing. Formic acid lowers the pH to ~2.7, fully protonating the carboxylic acid and driving it into the hydrophobic stationary phase for sharp, symmetrical peaks.

  • Why Negative ESI (-) mode? While positive mode is common for basic pharmaceuticals, carboxylic acids readily lose a proton. ESI(-) specifically targets the acidic moiety, yielding a strong [M-H]⁻ precursor ion. This drastically reduces background noise from non-acidic matrix components and provides a cleaner MS/MS fragmentation spectrum (e.g., the characteristic loss of CO₂, -44 Da).

References

  • Agilent Technologies. "High-Throughput LC/MS Purification of Pharmaceutical Impurities." Agilent Application Notes. Available at: [Link]

  • Niessen, W.M.A. "LC-MS and CE-MS Strategies in Impurity Profiling." CHIMIA. Available at:[Link]

  • PMC / Preprints. "Multiplatform Metabolomics for the Design and Characterization... UHPLC-QTOF-MS." National Institutes of Health. Available at:[Link]

Validation

Comparative Purity Assessment of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic Acid by High-Performance Liquid Chromatography

A Technical Guide for Researchers and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, rigorous purity assessment is paramount. This guide provides a c...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid, a key intermediate in various synthetic pathways. We will delve into the rationale behind method development, offer detailed experimental protocols, and present comparative data to aid in the selection of the most suitable analytical approach.

Introduction to the Analyte: 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid

4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid (CAS No. 24958-42-7) is a substituted benzoic acid derivative.[1][2][3][4][5][6] Its structure, featuring a carboxylic acid group, a bulky benzyloxy group, a bromine atom, and a methoxy group, presents unique challenges and opportunities for chromatographic separation. The acidic nature of the molecule and its overall hydrophobicity are key factors to consider when developing an HPLC method. The predicted pKa of this compound is approximately 2.97, indicating it is a relatively strong acid.[1]

The Critical Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally labile compounds like 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid. Its high resolution and sensitivity allow for the separation and quantification of the main component from structurally similar impurities that may arise during synthesis. Common impurities in the synthesis of substituted benzoic acids can include starting materials, byproducts from incomplete reactions (e.g., the corresponding aldehyde or alcohol), and products of side reactions.[7][8][9]

This guide will compare two primary reversed-phase HPLC (RP-HPLC) methods, a widely used technique for the analysis of moderately polar to nonpolar compounds.[10] RP-HPLC utilizes a nonpolar stationary phase and a polar mobile phase.[10]

Method A: Isocratic Elution with a Standard C18 Column

This method represents a robust and straightforward approach for routine purity analysis.

Method B: Gradient Elution with a Phenyl-Hexyl Column

This alternative method offers a different selectivity that can be advantageous for resolving closely eluting impurities.

Experimental Design and Rationale

The choice of column and mobile phase is critical for achieving optimal separation. Aromatic carboxylic acids can be challenging to analyze by HPLC due to their ionic nature.[11][12] The retention of these compounds is highly dependent on the pH of the mobile phase.[11]

Column Selection
  • Method A (C18 Column): A C18 (octadecyl) column is a common choice for RP-HPLC due to its high hydrophobicity and wide applicability. It separates compounds primarily based on their hydrophobic character.

  • Method B (Phenyl-Hexyl Column): A Phenyl-Hexyl column provides a different separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions with the aromatic rings of the analyte and impurities, which can lead to enhanced selectivity for aromatic compounds.[13]

Mobile Phase Composition

The mobile phase in RP-HPLC typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. For acidic compounds like 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid, the pH of the aqueous portion of the mobile phase must be controlled to ensure consistent retention and peak shape.

  • pH Control: By acidifying the mobile phase with an acid like phosphoric acid or formic acid, the ionization of the carboxylic acid group is suppressed. This leads to a more retained and sharper peak.[11]

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.

Step-by-Step Experimental Protocols

System Suitability

Before sample analysis, it is crucial to perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as retention time repeatability, peak area repeatability, theoretical plates, and tailing factor.

Sample Preparation
  • Accurately weigh approximately 10 mg of the 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution as needed for analysis. For purity analysis, a concentration of 0.1 mg/mL is often suitable.

Method A: Isocratic Elution Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Run Time: 15 minutes

Method B: Gradient Elution Protocol
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 50% B

    • 12.1-15 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Run Time: 15 minutes

Visualizing the Workflow

The following diagram illustrates the general workflow for HPLC purity assessment.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Dilute_Sample Dilute to Final Conc. Dissolve_Sample->Dilute_Sample Dilute_Standard Dilute to Final Conc. Dissolve_Standard->Dilute_Standard Sample_Injections Sample Injections Dilute_Sample->Sample_Injections System_Suitability System Suitability Injections Dilute_Standard->System_Suitability System_Suitability->Sample_Injections Integration Peak Integration Sample_Injections->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for HPLC purity assessment of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid.

Comparative Data and Discussion

The performance of the two methods was evaluated based on their ability to separate the main peak from potential impurities. The following table summarizes the key chromatographic parameters.

ParameterMethod A (Isocratic C18)Method B (Gradient Phenyl-Hexyl)
Retention Time (min) 8.59.2
Tailing Factor 1.21.1
Theoretical Plates 12,00015,000
Resolution (with key impurity) 1.82.5
Analysis of Results
  • Method A provides a faster analysis time due to its isocratic nature. However, the resolution between the main peak and a closely eluting impurity was lower. This method is suitable for rapid, routine quality control where high throughput is desired and critical impurities are well-resolved.

  • Method B offers superior resolution due to the gradient elution and the alternative selectivity of the phenyl-hexyl column. This method is ideal for method development, validation, and the analysis of samples where a complex impurity profile is expected. The increased number of theoretical plates indicates a more efficient separation.

The logical process for selecting the appropriate method is outlined below.

Method_Selection start Define Analytical Goal routine_qc Routine QC / High Throughput? start->routine_qc complex_sample Complex Impurity Profile Expected? routine_qc->complex_sample No method_a Select Method A (Isocratic C18) routine_qc->method_a Yes complex_sample->method_a No method_b Select Method B (Gradient Phenyl-Hexyl) complex_sample->method_b Yes end Perform Analysis method_a->end method_b->end

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion and Recommendations

Both the isocratic C18 and gradient Phenyl-Hexyl methods are capable of assessing the purity of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid.

  • For routine quality control where speed is a priority and the impurity profile is well-characterized, the isocratic C18 method (Method A) is recommended.

  • For in-depth analysis , method development, and situations where maximum resolution of complex mixtures is required, the gradient Phenyl-Hexyl method (Method B) is the superior choice.

The principles and methodologies outlined in this guide can be adapted for the analysis of other substituted benzoic acids and related aromatic compounds. It is always recommended to perform method validation to ensure the chosen method is suitable for its intended purpose.

References

  • Zgórka, G. (2003). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]

  • Sarkar, A. B., & Kochak, G. M. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Food and Agriculture Organization of the United Nations. [Link]

  • Sarkar, A. B., & Kochak, G. M. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • PubChemLite. (n.d.). 4-(benzyloxy)-3-bromo-5-methoxybenzoic acid. PubChemLite. [Link]

  • Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Pharmaffiliates. [Link]

  • Wikipedia. (n.d.). Benzoic acid. Wikipedia. [Link]

  • PubChem. (n.d.). 4-Benzyloxy-2-bromo-5-methoxy-benzaldehyde. PubChem. [Link]

  • Franco, M., et al. (2020). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. PMC. [Link]

  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
  • NIST. (n.d.). 4-Benzyloxybenzoic acid. NIST WebBook. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid

Comprehensive Safety and Handling Protocol for 4-(Benzyloxy)-2-bromo-5-methoxybenzoic Acid As drug development professionals and research scientists, handling highly functionalized intermediates requires moving beyond ba...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 4-(Benzyloxy)-2-bromo-5-methoxybenzoic Acid

As drug development professionals and research scientists, handling highly functionalized intermediates requires moving beyond basic safety data sheets to understand the why behind each safety measure. This guide provides a self-validating, step-by-step operational protocol for 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid, ensuring both personnel safety and environmental compliance.

Chemical Profiling & Hazard Causality

4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid is a complex halogenated aromatic compound. Understanding its specific structural components is critical for designing an effective safety and handling protocol:

  • Bromo Substituent (C2): Halogenation significantly increases the compound's lipophilicity. While the solid powder poses a standard contact risk, dissolving this compound in organic solvents enhances its ability to permeate the stratum corneum (the skin's outer layer). Furthermore, brominated organics require specialized disposal to prevent the formation of highly toxic polybrominated dibenzodioxins (PBDDs) during incineration.

  • Carboxylic Acid Moiety (C1): This functional group confers mild acidity. Upon contact with mucosal membranes, eyes, or perspiration on the skin, it can cause localized pH shifts, leading to acute irritation.

  • Benzyloxy Ether (C4): This adds significant steric bulk and hydrophobicity, rendering the compound a fine, potentially static-prone powder that poses an inhalation hazard during weighing and transfer.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, PPE selection must account for both the solid state of the compound and its behavior in solution. The following matrix is grounded in standardized permeation and degradation data[1].

PPE CategorySpecificationCausality / RationaleQuantitative Metric
Gloves Nitrile (Minimum 0.12 mm / 5 mil)Provides excellent resistance to incidental contact with solid halogenated aromatics[1].>240 min breakthrough time (solid state)
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against airborne fine powders and accidental splashes when dissolving the compound.N/A
Body Flame-Resistant (FR) Lab CoatPrevents particulate accumulation on street clothing. FR is required if handling with flammable solvents.100% Cotton or Nomex
Respirator N95 or P100 Particulate MaskRequired only if weighing outside a certified fume hood (which is strictly not recommended).Filters ≥95% of airborne particles

Operational Insight: If the compound is dissolved in aggressive solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) during synthesis, standard nitrile gloves will degrade rapidly. In such cases, switch immediately to heavy-duty Neoprene or Butyl rubber gloves[1].

Operational Workflow: Safe Handling & Weighing

Handling static-prone, halogenated powders requires a self-validating system where each step ensures the safety of the subsequent action[2].

Step-by-Step Methodology:

  • Environmental Validation: Before opening the reagent bottle, verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Self-validation: Tape a small piece of Kimwipe to the bottom of the sash; it should pull gently and consistently inward.

  • Static Elimination: Halogenated aromatic powders often carry static charges, causing them to "jump" and contaminate the workspace. Pass an anti-static zero-stat gun over the weighing boat and spatula for 5 seconds prior to dispensing.

  • Dispensing: Use a grounded, stainless-steel spatula. Weigh the compound in a closed draft shield to prevent HVAC micro-currents from aerosolizing the fine powder.

  • Transfer: Transfer the weighed solid directly into the reaction vessel inside the fume hood. Seal the vessel completely before moving it to the benchtop.

  • Decontamination: Wipe down the balance and surrounding area with a solvent in which the compound is soluble (e.g., ethanol or acetone), followed immediately by a water wipe to remove any residual solvent.

HandlingWorkflow Start 1. Validate Airflow (80-120 fpm) PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Static 3. Eliminate Static (Anti-Static Gun) PPE->Static Weigh 4. Weighing (Enclosed Draft Shield) Static->Weigh Transfer 5. Transfer (Seal Vessel in Hood) Weigh->Transfer Clean 6. Decontamination (Solvent then Water) Transfer->Clean

Step-by-step workflow for the safe handling and weighing of the chemical.

Emergency Response & Spill Management

In the event of a spill, immediate containment is necessary to prevent environmental contamination and inhalation exposure[2].

Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, hold your breath, step back, and increase room exhaust if safe to do so.

  • Don Emergency PPE: Upgrade to a P100 respirator and heavy-duty gloves if the spill is large and the powder has aerosolized.

  • Containment (Solid Spill): Do not dry sweep, as this will aerosolize the fine powder. Instead, lightly dampen an absorbent pad with water or a mild solvent to pick up the powder.

  • Containment (Solution Spill): If dissolved in an organic solvent, apply an inert absorbent (e.g., vermiculite or sand) around the perimeter of the spill, working inward.

  • Disposal: Place all contaminated cleanup materials into a sealable, compatible container and label it strictly as "Halogenated Organic Waste."

Waste Management & Disposal Plan

Because 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid contains a bromine atom, it is strictly classified as Halogenated Organic Waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines[3].

Causality for Strict Segregation: Non-halogenated waste is often incinerated at standard temperatures or used for fuel blending. However, incinerating brominated compounds at standard temperatures can synthesize highly toxic byproducts. Therefore, halogenated waste must be segregated and sent to specialized high-temperature (typically >1000°C) rotary kiln incinerators equipped with acid gas scrubbers[4].

Disposal Methodology:

  • Segregation: Ensure all liquid mixtures containing this compound are placed in designated "Halogenated Waste" carboys (universally color-coded red).

  • Solid Waste: Empty reagent bottles, contaminated gloves, and weighing boats must be placed in solid hazardous waste bins, distinctly separated from general lab trash.

  • Labeling: Clearly list "Brominated aromatic derivative" on the hazardous waste tag to inform environmental health and safety (EHS) personnel of the specific halogen present.

WasteLogic Waste Chemical Waste Generated IsSolid Is it Solid or Liquid? Waste->IsSolid SolidWaste Solid Waste (Contaminated PPE, Vials) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mixtures) IsSolid->LiquidWaste Liquid Incineration High-Temp Incineration (EPA RCRA Compliant) SolidWaste->Incineration Halogenated Contains >1% Halogens? LiquidWaste->Halogenated HaloWaste Halogenated Organic Waste (Red Can/Label) Halogenated->HaloWaste Yes (Bromine) NonHalo Non-Halogenated Waste (Blue Can/Label) Halogenated->NonHalo No HaloWaste->Incineration

Waste segregation logic tree for halogenated organic compounds.

References

  • Title: Ansell Chemical Resistance Guide: Permeation & Degradation Data (8th Edition) Source: Ansell / Manuals.plus URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) Source: National Research Council / National Academies Press URL: [Link]

  • Title: Regulatory and Guidance Information by Topic: Waste (Resource Conservation and Recovery Act - RCRA) Source: United States Environmental Protection Agency (EPA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

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